4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-fluorophenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDQOEWLBCCFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424428 | |
| Record name | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473706-11-5 | |
| Record name | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorophenyl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details a probable synthetic pathway, experimental protocols, and expected analytical characterization data.
Introduction
This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a common scaffold in numerous biologically active molecules. The presence of a fluorophenyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. This guide outlines a practical synthetic approach and the analytical methods required for its characterization.
Synthesis Pathway
A plausible and efficient two-step synthesis for this compound is proposed. The synthesis commences with the alkylation of 4-fluorophenylacetonitrile with bis(2-chloroethyl) ether to form the key intermediate, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These are based on established chemical methodologies for similar transformations and may require optimization for specific laboratory conditions.
Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (Intermediate)
Materials:
-
4-Fluorophenylacetonitrile
-
Bis(2-chloroethyl) ether
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenylacetonitrile (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.
Synthesis of this compound
Materials:
-
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
-
Concentrated sulfuric acid or sodium hydroxide
-
Water
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric acid (for acidification if using basic hydrolysis)
Procedure (Acid Hydrolysis):
-
To a solution of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux (approximately 100-110 °C).
-
Stir the reaction mixture for 6-12 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Data
The following table summarizes the expected characterization data for this compound.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10-12 (br s, 1H, -COOH), 7.3-7.5 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.8-4.0 (m, 2H, -OCH₂-), 3.6-3.8 (m, 2H, -OCH₂-), 2.0-2.2 (m, 2H, -CH₂-), 1.8-2.0 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~180 (-COOH), ~162 (d, J=245 Hz, C-F), ~138 (d, J=3 Hz), ~128 (d, J=8 Hz), ~115 (d, J=21 Hz), ~65 (-OCH₂-), ~45 (quaternary C), ~35 (-CH₂-) |
| FT-IR (KBr, cm⁻¹) | ν: ~3300-2500 (broad, O-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1220 (C-F stretch), ~1100 (C-O stretch) |
| Mass Spectrometry (ESI-) | m/z: 223.08 [M-H]⁻ |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Overall experimental workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route is robust and relies on well-established organic transformations. The detailed protocols and expected characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the production and verification of this important chemical entity for further investigation.
A Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Introduction
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound featuring a tetrahydropyran ring system. This structural motif is of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran ring is often employed as a saturated, non-planar bioisostere for phenyl groups or other cyclic systems to improve physicochemical properties such as solubility and metabolic stability. The presence of a carboxylic acid group provides a handle for salt formation and introduces a key hydrogen bond donor/acceptor site, while the fluorophenyl moiety can influence metabolic stability, binding affinity, and lipophilicity.
This document provides a technical overview of the known physicochemical properties of this compound, details common experimental protocols for their determination, and presents logical workflows relevant to its characterization.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes key identifiers and computed or supplier-provided data.
| Property | Value | Source |
| IUPAC Name | 4-(4-fluorophenyl)oxane-4-carboxylic acid | - |
| CAS Number | 473706-11-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃FO₃ | [2][3] |
| Molecular Weight | 224.23 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| LogP (Octanol-Water) | 1.18 | [3] |
| Rotatable Bonds | 2 | [3] |
Experimental Protocols for Characterization
While specific experimental reports for this compound are scarce, the following sections detail standard, robust methodologies for determining key physicochemical parameters relevant to its structure.
Determination of pKa (Ionization Constant)
The pKa is a critical parameter that influences a compound's solubility, absorption, distribution, and target engagement. For a carboxylic acid like the title compound, potentiometric titration is a highly accurate and standard method.[5]
Method: Potentiometric Titration
-
Preparation:
-
A standard solution of the compound (e.g., 1-10 mM) is prepared in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) if solubility is limited.[6]
-
The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[6]
-
Standardized titrants of 0.1 M HCl and 0.1 M NaOH are prepared.[6]
-
The pH meter and electrode are calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[6]
-
-
Titration Procedure:
-
A known volume of the sample solution is placed in a thermostatted vessel and stirred continuously.
-
To determine the pKa of the carboxylic acid, the solution is first acidified with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the analyte is fully protonated.[6]
-
The solution is then titrated with standardized 0.1 M NaOH, added in small, precise increments.[6]
-
The pH of the solution is recorded after each addition, allowing the system to equilibrate until the pH reading is stable.[6]
-
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.
-
The equivalence point is identified as the point of maximum slope on the curve (the inflection point).[5]
-
The pKa is equal to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base.[7] The analysis is repeated multiple times (minimum of three) to ensure reproducibility.[6]
-
Determination of LogP (Lipophilicity)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a fundamental measure of a compound's lipophilicity, affecting its permeability, protein binding, and overall pharmacokinetic profile.
Method 1: Shake-Flask Method
This is considered the "gold standard" for LogP determination due to its direct measurement approach.[8]
-
Preparation:
-
High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.
-
A stock solution of the compound is prepared in one of the phases.
-
-
Partitioning:
-
A precise volume of the stock solution is added to a known volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken vigorously until equilibrium is reached (this can take from minutes to hours).[8]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Quantification:
-
The concentration of the compound in both the n-octanol and aqueous phases is determined accurately.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable quantification method.[9]
-
The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.[10]
-
Method 2: ¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR offers a powerful and direct method for determining LogP, which can be particularly useful for compounds that lack a UV chromophore or are difficult to analyze by other means.[11]
-
Principle: This method relies on adding a fluorinated reference compound with a known LogP value to the partitioning system. The LogP of the target compound is determined by comparing the ¹⁹F NMR signal integrals of the target and reference compounds in each phase.[11]
-
Procedure:
-
The target compound and a fluorinated reference standard are dissolved in the n-octanol/water system.
-
The system is equilibrated as in the shake-flask method.
-
Aliquots are taken from both the n-octanol and aqueous layers.[11]
-
¹⁹F NMR spectra are acquired for all four samples (target and reference in each phase).
-
-
Data Analysis:
-
The intensity of the fluorine peaks is proportional to the compound's concentration.[11]
-
By comparing the integral ratios of the target compound to the reference compound in both phases, the partition coefficient (P) and subsequently the LogP of the target compound can be calculated using established equations.[11]
-
Workflow Visualizations
The following diagrams illustrate logical workflows for the physicochemical characterization of a novel chemical entity like this compound.
Caption: General workflow for the physicochemical profiling of a new chemical entity.
References
- 1. 4-(4-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 473706-11-5 [amp.chemicalbook.com]
- 2. 473706-11-5 | MFCD08144103 | this compound [aaronchem.com]
- 3. Hit2Lead | this compound | CAS# 473706-11-5 | MFCD08144103 | BB-4014951 [hit2lead.com]
- 4. 4-(4-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 473706-11-5 [amp.chemicalbook.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. byjus.com [byjus.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
A Technical Guide to the Spectroscopic Characterization of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and outlines standardized protocols for its empirical analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published, this document serves as a robust predictive framework and methodological guide for researchers undertaking its synthesis or analysis.
Predicted Spectroscopic Data
The structural confirmation of this compound relies on the correlation of predicted spectroscopic data with experimentally obtained results. Based on its molecular structure, the following mass spectrometry and NMR signals are anticipated.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. For a molecule with the formula C₁₂H₁₃FO₃, the following data are expected.
| Parameter | Predicted Value | Ion Mode |
| Molecular Weight | 224.23 g/mol | - |
| Exact Mass (Monoisotopic) | 224.08487 Da | - |
| [M+H]⁺ | 225.09270 Da | Positive ESI |
| [M-H]⁻ | 223.07704 Da | Negative ESI |
| [M+Na]⁺ | 247.07464 Da | Positive ESI |
Table 1: Predicted Mass Spectrometry Data for C₁₂H₁₃FO₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The tetrahydropyran ring protons are diastereotopic, meaning they are chemically non-equivalent and will likely appear as complex multiplets.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |
| Aromatic (ortho to F) | 7.10 - 7.30 | Triplet (approx.) | 2H |
| Aromatic (meta to F) | 7.40 - 7.60 | Doublet of doublets | 2H |
| Tetrahydropyran (-O-CH₂-, axial/equatorial) | 3.60 - 4.00 | Multiplet | 4H |
| Tetrahydropyran (-C-CH₂-, axial/equatorial) | 2.00 - 2.50 | Multiplet | 4H |
Table 2: Predicted ¹H-NMR Data (referenced to TMS, typically in CDCl₃ or DMSO-d₆).
¹³C-NMR Spectroscopy: The carbon NMR spectrum will distinguish between the aromatic, aliphatic, and carbonyl carbons. Due to the fluorine atom, the aromatic carbon signals will exhibit C-F coupling.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 175 - 185 | |
| Aromatic (C -F) | 160 - 165 | Doublet, large ¹JCF |
| Aromatic (C -C(COOH)) | 138 - 142 | Doublet, small JCF |
| Aromatic (C H, meta to F) | 128 - 132 | Doublet, small JCF |
| Aromatic (C H, ortho to F) | 115 - 118 | Doublet, ²JCF |
| Quaternary (C -COOH) | 40 - 50 | |
| Tetrahydropyran (-O-C H₂-) | 60 - 65 | |
| Tetrahydropyran (-C-C H₂-) | 30 - 40 |
Table 3: Predicted ¹³C-NMR Data (referenced to TMS, typically in CDCl₃ or DMSO-d₆).
Experimental Protocols
The following sections detail standardized methodologies for acquiring high-quality NMR and MS data for novel small molecules like this compound.
NMR Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄).[1] For carboxylic acids, DMSO-d₆ is often preferred to ensure the observation of the acidic proton.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[1]
-
Transfer: Carefully transfer the solution into a standard 5 mm NMR tube.[2]
-
Analysis: Insert the NMR tube into the spectrometer. The instrument will perform locking and shimming procedures using the deuterium signal from the solvent. Acquire standard 1D spectra (¹H, ¹³C) and consider 2D experiments (e.g., COSY, HSQC) for unambiguous assignment of complex signals.
ESI-MS Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or water.[3]
-
Working Solution: Create a dilute working solution by taking 10 µL of the stock solution and diluting it with 1 mL of a suitable ESI solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture). The final concentration should be around 10 µg/mL.[3]
-
Additives (Optional): To promote ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode) can be added to the working solution.[4]
-
Sample Introduction: The final solution should be clear and free of particulates.[3] Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[5]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species, which provides comprehensive molecular weight confirmation.
Visualization of Analytical Workflow
The logical process for the complete structural elucidation of a novel compound involves a synergistic use of mass spectrometry and NMR spectroscopy. The following diagram illustrates this workflow.
Caption: Workflow for structural elucidation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Rutgers_MS_Home [react.rutgers.edu]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Derivatives
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of derivatives based on the 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid core structure. This class of compounds has demonstrated significant potential in oncology, with derivatives showing potent and selective inhibition of key cellular targets. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and development of novel therapeutics.
Core Biological Activities and Associated Derivatives
Derivatives of this compound have been investigated for several biological activities, most notably as anticancer agents. Two distinct sub-classes of derivatives have emerged with different mechanisms of action:
-
Spirooxindole Derivatives as MDM2 Inhibitors: A prominent group of derivatives incorporates the tetrahydropyran moiety into a complex spirooxindole scaffold. These compounds have been identified as highly potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in cancer pathogenesis.
-
4H-Pyran Derivatives as Cytotoxic Agents: Another series of derivatives, based on a 4H-pyran core, has demonstrated significant cytotoxic activity against various cancer cell lines, including human colorectal carcinoma (HCT-116). Their mechanism of action is linked to the induction of apoptosis.
Quantitative Biological Data
The biological activity of these derivatives has been quantified through various assays, with the key data summarized in the tables below.
Table 1: MDM2 Binding Affinity of Spirooxindole Derivatives
| Compound ID | Modification | Kᵢ (nM) |
| 11 | Replacement of cyclohexyl with 4-tetrahydro-2H-pyran | 75.9[1] |
| 16 | Insertion of a nitrogen into the 3-chloro-2-fluorophenyl substituent | 77[2] |
| 17 | Pyridinyl oxindole group | 13-14 |
| 18 | Pyridinyl oxindole group | 13-14 |
| 19 | Pyrimidinyl oxindole group | 13-14 |
| 31 | Terminal carboxylic acid modification | < 1[1] |
| 32 | Terminal carboxylic acid modification | < 1[1] |
| 33 | Terminal carboxylic acid modification | < 1[1] |
| 55 | Replacement of benzoic acid with bicyclo[1.1.1]pentane-1-carboxylic acid | < 1 (IC₅₀ = 6.4 nM)[2][3] |
| 60 (AA-115/APG-115) | Optimized bicyclo[2.2.2]octane-1-carboxylic acid modification | < 1[2][3][4][5] |
Note: Kᵢ values represent the inhibition constant, a measure of the binding affinity of a compound to its target. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Cytotoxicity of 4H-Pyran Derivatives against HCT-116 Cells
| Compound ID | IC₅₀ (µM) |
| 4d | 75.1[6][7] |
| 4k | 85.88[6][7] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Mechanisms of Action
The biological effects of these derivatives are mediated through distinct signaling pathways.
MDM2-p53 Signaling Pathway
The spirooxindole derivatives function by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. By inhibiting this interaction, these compounds stabilize p53, allowing it to transcriptionally activate target genes involved in cell cycle arrest, apoptosis, and DNA repair.
Caption: MDM2-p53 signaling pathway and the inhibitory action of spirooxindole derivatives.
Caspase-3 Mediated Apoptosis
The cytotoxic 4H-pyran derivatives induce apoptosis in cancer cells through the activation of caspase-3. Caspase-3 is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Caspase-3 mediated apoptotic pathway induced by 4H-pyran derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
MDM2 Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein.
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization-based MDM2 binding assay.
Methodology:
-
Reagents:
-
Recombinant human MDM2 protein (residues 1-118).
-
A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., FAM-PMPLSQLERL).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
A mixture of MDM2 protein (final concentration ~2 nM) and the fluorescent peptide (final concentration ~1 nM) in assay buffer is prepared.
-
Serial dilutions of the test compounds are added to the wells of a 384-well microplate.
-
The MDM2/peptide mixture is added to the wells containing the test compounds.
-
The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader (excitation at 485 nm, emission at 535 nm).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the 4H-pyran derivatives on cancer cell lines.
Methodology:
-
Cell Culture:
-
HCT-116 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caspase-3 Activity Assay
This assay measures the activation of caspase-3 in cells treated with the 4H-pyran derivatives.
Methodology:
-
Cell Treatment:
-
HCT-116 cells are treated with the test compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Cells are harvested and lysed to release the cellular contents, including caspases.
-
-
Caspase-3 Activity Measurement:
-
The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Cleavage of the substrate by active caspase-3 releases a fluorescent group (AMC).
-
The fluorescence is measured over time using a fluorometer (excitation at 380 nm, emission at 460 nm).
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.
-
Results are typically expressed as a fold-change in activity compared to untreated control cells.
-
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective anticancer agents. The spirooxindole derivatives represent a promising class of MDM2 inhibitors with the potential to restore p53 function in tumors. Concurrently, the 4H-pyran derivatives demonstrate significant cytotoxic activity through the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of these promising therapeutic candidates.
References
- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]
Unlocking Pancreatic Potential: The Mechanism of Action of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Analogs as GPR40 Modulators
For Immediate Release
A Deep Dive into the G-Protein Coupled Receptor 40 (GPR40) and the Therapeutic Promise of a Novel Compound Class
This technical guide offers an in-depth exploration of the mechanism of action of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid analogs as potent and selective modulators of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for type 2 diabetes mellitus (T2DM).
GPR40 has emerged as a highly promising target for the treatment of T2DM due to its unique glucose-dependent mechanism for stimulating insulin secretion. Analogs of this compound represent a key chemical scaffold in the development of GPR40 agonists. This guide will elucidate their mechanism of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for their evaluation.
The GPR40 Signaling Cascade: A Dual-Pronged Approach to Insulin Secretion
GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[1] Its activation by endogenous long-chain fatty acids or synthetic agonists initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[2][3] The mechanism of action of this compound analogs as GPR40 agonists can be primarily attributed to the activation of the Gαq/11 signaling pathway, with some agonists also demonstrating the ability to engage the Gαs pathway.[4]
The Predominant Gαq/11 Pathway
Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the Gαq/11 subunit of the heterotrimeric G-protein.[2] This initiates a series of intracellular events:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[2]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This results in a transient increase in intracellular calcium concentration.
-
Potentiation of Insulin Secretion: The elevated cytoplasmic calcium levels, in the presence of high glucose, amplify the signaling cascade that leads to the exocytosis of insulin-containing granules from the pancreatic β-cells.[1][2]
The Accessory Gαs Pathway
Certain potent GPR40 agonists, often referred to as "full agonists," can also couple to the Gαs protein subunit.[4] This activation leads to the stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[1] Elevated cAMP levels further enhance insulin secretion through protein kinase A (PKA)-dependent and independent mechanisms, contributing to a more robust overall response.
Quantitative Analysis of Analog Activity
The potency and efficacy of this compound analogs are typically determined through a series of in vitro assays. The following tables summarize representative data for analogous compounds, highlighting key structure-activity relationships. While specific data for the named compound series is proprietary or dispersed across patent literature, the presented data for structurally related GPR40 agonists with tetrahydropyran or spirocyclic moieties illustrate the typical range of activities observed.
Table 1: In Vitro Potency of GPR40 Agonists in Calcium Flux Assays
| Compound ID | Core Structure | EC50 (nM) | Efficacy (% of control) |
| Analog A | Phenylpropanoic Acid | 150 | 85 |
| Analog B | Tetrahydropyran | 50 | 95 |
| Analog C | Spirocyclic Tetrahydropyran | 15 | 100 |
Table 2: In Vitro Efficacy in Glucose-Stimulated Insulin Secretion (GSIS) Assays
| Compound ID | Concentration (µM) | Fold Increase in Insulin Secretion (vs. high glucose alone) |
| Analog A | 1 | 1.8 |
| Analog B | 1 | 2.5 |
| Analog C | 1 | 3.2 |
Data are representative and compiled from various sources for illustrative purposes.
Detailed Experimental Protocols
The characterization of this compound analogs as GPR40 agonists involves a standardized set of in vitro and in vivo experiments.
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
-
Objective: To measure the ability of a compound to stimulate calcium release downstream of Gαq activation.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR40.
-
Methodology:
-
Cells are seeded in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Compounds are added at various concentrations.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored using a fluorescence plate reader (e.g., FLIPR).
-
EC50 values are calculated from the dose-response curves.
-
2. Inositol Monophosphate (IP1) Accumulation Assay
-
Objective: To quantify the accumulation of a downstream product of PLC activation.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR40.
-
Methodology:
-
Cells are plated and incubated with the test compounds in the presence of LiCl (to inhibit IP1 degradation).
-
Following incubation, cells are lysed.
-
The amount of accumulated IP1 is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
EC50 values are determined from the resulting dose-response curves.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the functional effect of the compounds on insulin secretion from pancreatic β-cells.
-
System: Isolated primary pancreatic islets (mouse, rat, or human) or insulin-secreting cell lines (e.g., MIN6, INS-1E).
-
Methodology:
-
Islets or cells are pre-incubated in a low-glucose buffer.
-
They are then incubated with a buffer containing low glucose, high glucose, or high glucose plus the test compound at various concentrations.
-
After the incubation period, the supernatant is collected.
-
The concentration of secreted insulin is measured by ELISA or radioimmunoassay.
-
The potentiation of GSIS by the compound is calculated relative to the high-glucose control.
-
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of the compound on glucose disposal in an animal model of T2DM.
-
Animal Model: Diet-induced obese mice or Zucker diabetic fatty rats.
-
Methodology:
-
Animals are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a set period, a glucose bolus is administered orally.
-
Blood glucose levels are measured at various time points post-glucose administration.
-
The area under the curve (AUC) for blood glucose is calculated to determine the improvement in glucose tolerance.
-
Conclusion
Analogs of this compound represent a promising class of GPR40 agonists with the potential for the treatment of type 2 diabetes. Their mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via the Gαq/11 pathway, offers a therapeutic advantage by minimizing the risk of hypoglycemia. The continued exploration of the structure-activity relationships within this chemical series, guided by the robust in vitro and in vivo assays outlined in this guide, will be crucial in advancing these compounds toward clinical development.
References
- 1. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt forms of [R-(R*,R*)]-2-(4-fluorophenyl)-beta, delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid - Patent US-2009048453-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid has emerged as a key structural motif and a versatile building block in the synthesis of complex, biologically active molecules. Its unique combination of a rigid tetrahydropyran scaffold, a chemically stable fluorophenyl group, and a reactive carboxylic acid handle makes it an attractive starting point for the design of compounds targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of MDM2 inhibitors for cancer therapy and as a crucial intermediate in the synthesis of the blockbuster drug, Atorvastatin.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in drug design and synthesis. While extensive experimental data for this compound is not widely published, key parameters can be inferred from its structure and data available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 473706-11-5 | [1][2] |
| Molecular Formula | C₁₂H₁₃FO₃ | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| LogP (calculated) | 1.18 | [2] |
| Purity | >95% (typical) | [2] |
Synthesis of this compound
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
This step would likely involve the reaction of a suitable tetrahydropyran precursor with a 4-fluorophenyl nucleophile in the presence of a cyanide source. A potential method could be the reaction of tetrahydropyran-4-one with 4-fluorophenylmagnesium bromide followed by treatment with a cyanide-containing reagent.
Step 2: Hydrolysis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile to this compound
The hydrolysis of the nitrile to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[3][4]
-
Acidic Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the carboxylic acid can be isolated by extraction and subsequent purification.[4]
-
Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3] This initially forms the carboxylate salt, which is then neutralized with a strong acid to yield the final carboxylic acid product.
Applications in Drug Discovery and Development
This compound serves as a critical building block in the synthesis of high-value pharmaceutical agents. Its rigid scaffold allows for the precise positioning of pharmacophoric elements, while the fluorophenyl group can enhance metabolic stability and binding interactions.
Intermediate in the Synthesis of Atorvastatin (Lipitor®)
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. The synthesis of a key intermediate for Atorvastatin involves a Paal-Knorr pyrrole synthesis.[5][6][7][8][9] While this compound itself is not directly used in the final Paal-Knorr condensation, a structurally related precursor derived from it is a key component. The tetrahydropyran ring in this context is part of a more complex side chain that is ultimately incorporated into the final drug structure.
The Paal-Knorr reaction is a classic method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine. In the context of Atorvastatin synthesis, a complex 1,4-dione is reacted with a chiral amine to construct the central pyrrole ring with the desired stereochemistry.
Caption: Paal-Knorr synthesis of a key Atorvastatin intermediate.
Building Block for MDM2 Inhibitors
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. The development of small molecule inhibitors that block the MDM2-p53 interaction is a promising strategy in cancer therapy.
This compound is a crucial component in the synthesis of a class of potent spirooxindole-based MDM2 inhibitors. The tetrahydropyran-carboxamide moiety, derived from the building block, often occupies a key binding pocket on the MDM2 protein, contributing significantly to the overall binding affinity of the inhibitor.
The general workflow for the synthesis of these inhibitors involves the coupling of the this compound with a spirooxindole core.
Caption: General workflow for synthesizing spirooxindole MDM2 inhibitors.
The inhibition of the MDM2-p53 interaction by these compounds leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Caption: Inhibition of the MDM2-p53 pathway by spirooxindole inhibitors.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its structural features provide a robust platform for the development of complex molecules with significant therapeutic potential. The successful application of this building block in the synthesis of intermediates for Atorvastatin and as a key component of potent MDM2 inhibitors highlights its importance in medicinal chemistry. Further exploration of derivatives based on this scaffold is likely to yield novel drug candidates for a variety of diseases. The development of a detailed and optimized synthesis for this building block would be of significant value to the broader scientific community.
References
- 1. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Hit2Lead | this compound | CAS# 473706-11-5 | MFCD08144103 | BB-4014951 [hit2lead.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. 4-(4-FLUORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 473706-11-5 [amp.chemicalbook.com]
- 5. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, chemical properties, and role in the development of therapeutic agents.
Introduction
This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both a 4-fluorophenyl group and a carboxylic acid moiety. Its structural rigidity and the presence of the fluorophenyl group make it a valuable building block in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic profiles of final drug molecules. The fluorophenyl group, in particular, can enhance metabolic stability and binding affinity to target proteins.
This intermediate is of significant interest in the development of drugs targeting a range of therapeutic areas. Notably, tetrahydropyran rings are found in various bioactive molecules and can serve as important pharmacophoric elements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 473706-11-5 |
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and other organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a tetrahydropyran ring followed by the hydrolysis of a nitrile intermediate. A plausible and commonly employed synthetic route is outlined below.
Synthetic Pathway Overview
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of the target compound.
Step 1: Synthesis of 4-(4-Fluorophenyl)-4-cyanotetrahydro-2H-pyran
This step involves the alkylation of 4-fluorophenylacetonitrile with bis(2-chloroethyl) ether in the presence of a strong base.
-
Materials:
-
4-Fluorophenylacetonitrile
-
Bis(2-chloroethyl) ether
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(4-fluorophenyl)-4-cyanotetrahydro-2H-pyran.
-
Step 2: Hydrolysis of 4-(4-Fluorophenyl)-4-cyanotetrahydro-2H-pyran to this compound
The nitrile intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
-
Materials:
-
4-(4-Fluorophenyl)-4-cyanotetrahydro-2H-pyran
-
Sulfuric acid (concentrated) or Sodium hydroxide
-
Water
-
Dichloromethane or Ethyl acetate
-
Hydrochloric acid (for acidification if using basic hydrolysis)
-
-
Procedure (Acidic Hydrolysis):
-
To a solution of 4-(4-fluorophenyl)-4-cyanotetrahydro-2H-pyran (1.0 equivalent) in a mixture of water and sulfuric acid (e.g., 1:1 v/v), heat the mixture to reflux (approximately 100-110 °C).
-
Maintain the reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis. Yields and purity are dependent on reaction scale and purification efficiency.
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-(4-Fluorophenyl)-4-cyanotetrahydro-2H-pyran | 60-75 | >95 |
| 2 | This compound | 80-90 | >98 |
Role as a Pharmaceutical Intermediate
This compound is a key building block for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol.
One notable application is in the synthesis of potent and selective inhibitors of the MDM2-p53 interaction. The tetrahydropyran scaffold can be incorporated into the inhibitor structure to occupy specific binding pockets of the MDM2 protein, leading to the restoration of p53 tumor suppressor activity.
Illustrative Experimental Workflow for Drug Candidate Synthesis
Figure 2: A generalized workflow illustrating the use of the title compound in amide synthesis.
Conclusion
This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The presence of the fluorophenyl and carboxylic acid functionalities, combined with the rigid tetrahydropyran core, provides a unique scaffold for the design and synthesis of novel therapeutic agents with improved properties. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.
The Enigmatic Molecule: An Exploration of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid
An In-depth Technical Guide on a Compound Shrouded in Discovery Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patent databases lack specific information regarding the discovery, development, and dedicated biological application of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid as a singular therapeutic agent. This guide, therefore, provides a comprehensive overview of the synthesis of its core structures and discusses the significance of its constituent chemical moieties—the tetrahydropyran ring and the 4-fluorophenyl group—in the broader context of drug discovery and development. The experimental protocols and diagrams presented are illustrative and based on general methodologies for similar chemical entities, intended to serve as a foundational resource in the absence of specific data for the title compound.
Introduction: Deconstructing the Core Components
The structure of this compound combines two key pharmacophores that are prevalent in medicinal chemistry: the tetrahydropyran (THP) ring and a 4-fluorophenyl group. The THP moiety, a saturated six-membered oxygen-containing heterocycle, is often utilized as a bioisostere for cyclohexane or piperidine rings to improve physicochemical properties such as solubility and metabolic stability. The 4-fluorophenyl group is a common substituent in drug candidates, where the fluorine atom can enhance binding affinity, modulate metabolic pathways, and improve pharmacokinetic profiles.
While the specific biological target and therapeutic rationale for this particular combination remain undefined in accessible literature, its structural alerts suggest potential for interaction with a variety of biological targets.
Synthesis and Chemical Properties
The synthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related tetrahydropyran-4-carboxylic acids and the introduction of aryl groups at the C4 position. A general, commercially viable synthesis for the parent tetrahydropyran-4-carboxylic acid has been described, which could be adapted.[1]
General Synthetic Approach
A potential synthetic pathway could involve the reaction of a suitable precursor, such as tetrahydro-4H-pyran-4-one, with a Grignard reagent derived from 1-bromo-4-fluorobenzene, followed by carboxylation.
Illustrative Synthetic Workflow:
Caption: Illustrative workflow for the synthesis of the target compound.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the physicochemical properties are predicted.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| logP | ~1.5 - 2.5 |
| pKa | ~4.5 (Carboxylic Acid) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural components are found in molecules with diverse therapeutic applications.
-
Tetrahydropyran Moiety in Drug Design: The tetrahydropyran ring is a feature of various bioactive molecules. For instance, derivatives of tetrahydropyran have been explored as inhibitors of the transforming growth factor-β (TGF-β) type 1 receptor, which is implicated in cancer.[2][3] Other complex molecules containing this ring have been investigated as MDM2 inhibitors, which are of interest in oncology.[4]
-
4-Fluorophenyl Group in Medicinal Chemistry: The introduction of a fluorine atom at the para-position of a phenyl ring is a common strategy in drug design. This substitution can influence electronic properties, metabolic stability (by blocking potential sites of oxidation), and binding interactions with protein targets.
Given these precedents, it is conceivable that this compound could be investigated in screening campaigns for a variety of targets. A hypothetical interaction with a kinase, for example, might involve the carboxylic acid forming a key hydrogen bond in the active site, with the fluorophenyl group occupying a hydrophobic pocket.
Hypothetical Kinase Inhibition Signaling Pathway:
Caption: A generalized signaling pathway illustrating potential kinase inhibition.
Experimental Protocols (Illustrative)
The following are generalized protocols that would be applicable to the initial investigation of a novel small molecule like this compound.
General Procedure for Synthesis
Materials:
-
1-bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Tetrahydro-4H-pyran-4-one
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Protocol:
-
Grignard Reagent Formation: Under an inert atmosphere, magnesium turnings in anhydrous THF are treated with a solution of 1-bromo-4-fluorobenzene in anhydrous THF. The reaction is initiated (e.g., with a small crystal of iodine) and maintained at a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of tetrahydro-4H-pyran-4-one in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Carboxylation: The reaction mixture is poured over crushed dry ice, and the resulting slurry is allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution. The basic aqueous layer is then acidified with 1 M HCl and extracted with diethyl ether. The final organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
In Vitro Kinase Inhibition Assay (Example)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Protocol:
-
A kinase reaction mixture is prepared containing the kinase, peptide substrate, and kinase buffer.
-
Serial dilutions of the test compound in DMSO are prepared and added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a specified temperature for a set period (e.g., 60 minutes at 30 °C).
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
This compound represents a molecule of potential interest for which a clear biological rationale and developmental history are not yet publicly documented. Its structure, however, contains motifs that are well-regarded in medicinal chemistry for their favorable properties. The synthetic accessibility and the presence of these key pharmacophores suggest that this compound could be a candidate for inclusion in high-throughput screening libraries to uncover novel biological activities. Future research would need to focus on systematic screening against a diverse panel of biological targets to identify a primary mechanism of action. Subsequent studies would then involve lead optimization, detailed preclinical evaluation including in vitro and in vivo pharmacology, and ADME/Tox profiling to ascertain its potential as a therapeutic agent. For now, it remains an intriguing chemical entity awaiting its discovery narrative.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 473706-11-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural rigidity, the presence of a hydrogen bond acceptor in the tetrahydropyran ring, and the 4-fluorophenyl moiety make it a valuable intermediate in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its application in drug discovery, particularly as a key component in the development of therapeutic agents targeting the MDM2-p53 signaling pathway. While specific experimental data for this compound is not extensively published, this document compiles information from analogous structures and established synthetic methodologies to serve as a practical resource for researchers.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 473706-11-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₃FO₃ | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Boiling Point | 365.4 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.269 g/cm³ (Predicted) | N/A |
| Flash Point | 174.8 °C (Predicted) | N/A |
| Refractive Index | 1.536 (Predicted) | N/A |
| LogP | 1.95850 (Predicted) | N/A |
| PSA (Polar Surface Area) | 46.53 Ų | N/A |
Plausible Synthetic Routes and Experimental Protocols
Route 1: Grignard Reaction Followed by Carboxylation
This is a common and direct method for the synthesis of 4-aryl-4-carboxylic acid derivatives from a ketone. The workflow involves the formation of a Grignard reagent from 1-bromo-4-fluorobenzene, its addition to tetrahydro-4H-pyran-4-one, and subsequent carboxylation of the resulting tertiary alkoxide with carbon dioxide.
Experimental Protocol (Representative):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
Nucleophilic Addition: The solution of 4-fluorophenylmagnesium bromide is cooled to 0 °C. A solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Carboxylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath) and poured over an excess of crushed dry ice with vigorous stirring. The mixture is allowed to warm to room temperature.
-
Workup and Purification: An aqueous solution of a strong acid (e.g., 1 M HCl) is added to quench the reaction and dissolve the magnesium salts. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Route 2: Strecker-type Synthesis
This alternative route involves the formation of an α-aminonitrile from tetrahydro-4H-pyran-4-one, followed by hydrolysis to the carboxylic acid. This method is analogous to the Strecker synthesis of amino acids.
Experimental Protocol (Representative):
-
α-Aminonitrile Formation: To a solution of sodium cyanide (1.1 eq.) and ammonium chloride (1.2 eq.) in aqueous ammonia, tetrahydro-4H-pyran-4-one (1.0 eq.) is added. The mixture is stirred at room temperature for several hours to a day. The resulting α-aminonitrile may precipitate and can be collected by filtration.
-
Introduction of the Fluorophenyl Group (via Sandmeyer-type reaction): This step is more complex and less direct than the Grignard route. It would involve diazotization of a precursor aniline. A more direct adaptation of the Strecker synthesis would be to use 4-fluoroaniline directly in the initial step, followed by hydrolysis.
-
Hydrolysis: The isolated α-fluorophenylnitrile intermediate is heated at reflux in a strong aqueous acid (e.g., 6 M HCl) for several hours until the nitrile is fully hydrolyzed to the carboxylic acid. After cooling, the product is isolated by filtration or extraction.
Analytical Characterization (Predicted)
The following tables summarize the predicted spectral data for this compound based on its structure and known data for similar compounds.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.4-7.5 | Multiplet | 2H | Ar-H (ortho to F) |
| ~7.0-7.1 | Multiplet | 2H | Ar-H (meta to F) |
| ~3.8-4.0 | Multiplet | 2H | -OCH₂- (axial) |
| ~3.6-3.8 | Multiplet | 2H | -OCH₂- (equatorial) |
| ~2.2-2.4 | Multiplet | 2H | -CH₂- (axial) |
| ~1.8-2.0 | Multiplet | 2H | -CH₂- (equatorial) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178-182 | -COOH |
| ~162 (d, J ≈ 245 Hz) | Ar-C (para to carboxyl) |
| ~138-140 | Ar-C (ipso) |
| ~128-130 (d, J ≈ 8 Hz) | Ar-CH (ortho to F) |
| ~115-117 (d, J ≈ 21 Hz) | Ar-CH (meta to F) |
| ~64-66 | -OCH₂- |
| ~45-48 | Quaternary Carbon |
| ~34-36 | -CH₂- |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1220 | Strong | C-F stretch |
| ~1100 | Strong | C-O stretch (ether) |
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 224 | [M]⁺ (Molecular Ion) |
| 207 | [M - OH]⁺ |
| 179 | [M - COOH]⁺ |
| 123 | [C₇H₄FO]⁺ |
| 95 | [C₆H₅F]⁺ |
Application in Drug Discovery: An Intermediate for MDM2 Inhibitors
This compound is a valuable building block in the synthesis of potent and selective inhibitors of the Murine Double Minute 2 (MDM2) protein. The tetrahydropyran moiety serves as a rigid scaffold and a bioisostere for other cyclic systems like cyclohexane, offering improved physicochemical properties such as solubility while providing a hydrogen bond acceptor through its ether oxygen.
The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis. Small molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
The synthesis of these complex inhibitors often involves the coupling of the this compound moiety with other complex heterocyclic systems. The carboxylic acid group provides a convenient handle for amide bond formation.
The MDM2-p53 Signaling Pathway
The MDM2-p53 signaling pathway is a critical regulator of cell growth and apoptosis. Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to the stabilization and activation of p53.
As illustrated in the diagram, MDM2 inhibitors containing the this compound scaffold are designed to physically block the binding of MDM2 to p53. This prevents the ubiquitination and subsequent degradation of p53, leading to its accumulation and the activation of its downstream targets, ultimately resulting in the suppression of tumor growth.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its unique structural features make it an attractive component for the design of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for researchers working with this and related compounds. Further research into the specific synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthesis is a three-step process commencing with the Grignard reaction of 4-fluorophenylmagnesium bromide with tetrahydro-4H-pyran-4-one, followed by the conversion of the resultant tertiary alcohol to a nitrile, and culminating in the hydrolysis of the nitrile to the final carboxylic acid.
Experimental Protocols
The synthesis is divided into three primary stages:
Step 1: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol
This step involves the nucleophilic addition of a Grignard reagent to a cyclic ketone.
-
Materials: Magnesium turnings, 1-bromo-4-fluorobenzene, anhydrous diethyl ether or tetrahydrofuran (THF), tetrahydro-4H-pyran-4-one, ammonium chloride solution (saturated).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF and add a small portion to the magnesium suspension to initiate the Grignard reaction. Initiation can be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.[1][2]
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-ol.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
This step involves the conversion of a tertiary alcohol to a nitrile. This can be achieved via an SN1-type reaction where the hydroxyl group is first converted to a good leaving group.
-
Materials: 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol, a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), sodium or potassium cyanide, a suitable solvent (e.g., a mixture of water and an organic solvent).
-
Procedure:
-
In a round-bottom flask, dissolve the 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 equivalent) in a suitable solvent.
-
Add the acid catalyst and a solution of sodium or potassium cyanide (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude nitrile can be purified by column chromatography.
-
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be performed under acidic or basic conditions.[3][4][5][6]
-
Materials: 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide), a suitable solvent (e.g., water, ethanol, or a mixture).
-
Acid Hydrolysis Procedure:
-
In a round-bottom flask, suspend the 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in an excess of concentrated hydrochloric acid or a mixture of sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath, which should cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be recrystallized from a suitable solvent for further purification.[4][6]
-
-
Alkaline Hydrolysis Procedure:
-
In a round-bottom flask, dissolve the 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in ethanol or another suitable solvent.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (excess).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.[4]
-
Data Presentation
| Step | Reactants | Reagents and Solvents | Reaction Time (hours) | Temperature (°C) | Product | Typical Yield (%) |
| 1 | 1-bromo-4-fluorobenzene, Magnesium, tetrahydro-4H-pyran-4-one | Anhydrous diethyl ether or THF, Saturated aq. NH4Cl | 3 - 6 | 0 to reflux | 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol | 70 - 90 |
| 2 | 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol | Acid catalyst (e.g., H2SO4), NaCN or KCN, suitable solvent | 4 - 12 | Reflux | 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile | 60 - 80 |
| 3 | 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile | Concentrated HCl or H2SO4 (acidic) / NaOH or KOH (basic), Water, Ethanol | 4 - 12 | Reflux | This compound | 80 - 95 |
Visualizations
References
- 1. 4-フルオロフェニルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Coupling of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold combined with the fluorophenyl moiety makes it an attractive component for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the amide coupling of this carboxylic acid with various amines, a common transformation in the development of new chemical entities.
Application Notes
The primary application for the coupling of this compound is the synthesis of novel amides that can serve as potential drug candidates. The resulting carboxamide moiety is a key structural feature in many biologically active molecules.
Biological Context: Targeting the p53-MDM2 Pathway
Derivatives of similar tetrahydropyran carboxylic acids have been investigated as inhibitors of the murine double minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By inhibiting the interaction between MDM2 and p53, the tumor-suppressing functions of p53 can be restored, leading to cell cycle arrest and apoptosis of cancer cells.
The 4-(4-fluorophenyl)tetrahydropyran-4-carboxamide core can be utilized as a scaffold to design potent and selective MDM2 inhibitors. The tetrahydropyran ring can orient the fluorophenyl group and the amide substituent into the binding pockets of the MDM2 protein, disrupting the p53-MDM2 interaction.
Data Presentation
The following tables summarize typical reaction conditions for the amide coupling of this compound with representative amines using common coupling reagents. Please note that the yields are illustrative and may vary depending on the specific amine and reaction conditions.
Table 1: HATU Mediated Amide Coupling
| Entry | Amine | Solvent | Base (equiv.) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | DMF | DIPEA (2.0) | 4 | 25 | 85-95 |
| 2 | Benzylamine | DCM | DIPEA (2.0) | 6 | 25 | 80-90 |
| 3 | Piperidine | DMF | DIPEA (2.0) | 3 | 25 | 90-98 |
| 4 | 4-Chloroaniline | DMF | DIPEA (2.0) | 8 | 50 | 75-85 |
Table 2: EDC/HOBt Mediated Amide Coupling
| Entry | Amine | Solvent | Base (equiv.) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | DCM | DIPEA (1.5) | 12 | 25 | 70-85 |
| 2 | Benzylamine | DMF | DIPEA (1.5) | 10 | 25 | 75-90 |
| 3 | Morpholine | DCM | DIPEA (1.5) | 8 | 25 | 80-95 |
| 4 | 2-Fluoroaniline | DMF/DCM | DIPEA (2.0) | 16 | 40 | 65-80 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add the desired amine (1.1 equiv.).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 equiv.) and N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure amide.
Mandatory Visualization
Caption: General workflow for the amide coupling reaction.
Caption: The p53-MDM2 signaling pathway and the action of MDM2 inhibitors.
Application of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid in the Synthesis of MDM2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols concerning the use of tetrahydropyran carboxylic acid derivatives in the synthesis of Murine Double Minute 2 (MDM2) inhibitors. While direct literature detailing the use of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid as a starting material for MDM2 inhibitors is not prevalent, the tetrahydropyran motif is a recognized scaffold in the design of spirooxindole-based MDM2 inhibitors. This document outlines the broader context of MDM2 inhibition, the role of such scaffolds, and provides representative synthetic protocols and relevant biological data.
Introduction to MDM2 Inhibition
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome."[1] In many cancers where p53 is not mutated, its function is suppressed by the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby inhibiting its tumor-suppressing activities.[2][3][4] The interaction between MDM2 and p53 is a key therapeutic target in oncology. Small-molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][5]
Spirooxindoles have emerged as a promising class of MDM2 inhibitors. These compounds mimic the key interactions of the p53 peptide in the hydrophobic pocket of MDM2.[6] Modifications to the spirooxindole scaffold, including the incorporation of heterocyclic rings like tetrahydropyran, are being explored to enhance potency, selectivity, and pharmacokinetic properties.
The MDM2-p53 Signaling Pathway
Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by MDM2. Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[1] MDM2 inhibitors block the interaction between MDM2 and p53, preventing p53 degradation and allowing its accumulation and activation.
Quantitative Data on Tetrahydropyran-Containing MDM2 Inhibitors
The following table summarizes the biological activity of representative spirooxindole derivatives containing a tetrahydropyran or a related sulfur analog, tetrahydrothiopyran. This data highlights the potential of this heterocyclic scaffold in achieving potent MDM2 inhibition and anticancer activity.
| Compound ID | Scaffold Type | Cell Line | IC50 (µM) | MDM2 Binding Assay (IC50/Ki) | Reference |
| Compound B14 | Spiroindole-thiopyranopyridone | A549 (Lung Carcinoma) | - | Potent MDM2 inhibitory activity | [7] |
| Spiro-tetrahydrothiopyran oxindoles | Spiro-tetrahydrothiopyran oxindole | Various cancer cell lines | Moderate to good in vitro antitumor activities | Validated as p53-MDM2 inhibitors | [8] |
Experimental Protocols
While a direct synthetic route from this compound to a named MDM2 inhibitor is not explicitly documented in the reviewed literature, a plausible and representative approach for the synthesis of the spiro[tetrahydropyran-oxindole] core involves a multicomponent reaction. This strategy is efficient for generating molecular complexity from simple starting materials.
Representative Synthesis of a Spiro[tetrahydropyran-oxindole] Derivative
This protocol is a representative example based on established organocatalytic and multicomponent reaction methodologies for the synthesis of spirooxindole derivatives.[9][10]
Reaction Scheme:
A one-pot, three-component reaction of an isatin derivative, malononitrile, and a suitable tetrahydropyran-based precursor under organocatalysis.
Materials:
-
N-substituted isatin (e.g., N-methylisatin)
-
Malononitrile
-
A suitable tetrahydropyran precursor (e.g., a β-ketoester or equivalent)
-
Organocatalyst (e.g., L-proline or a thiourea-based catalyst)
-
Solvent (e.g., Ethanol, Methanol, or Dichloromethane)
-
Standard laboratory glassware and purification equipment (magnetic stirrer, reflux condenser, rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and the tetrahydropyran precursor (1.0 mmol) in the chosen solvent (10 mL).
-
Catalyst Addition: Add the organocatalyst (e.g., L-proline, 10-20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the specific substrates and catalyst used.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[tetrahydropyran-oxindole] product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The tetrahydropyran moiety represents a valuable building block in the design of novel spirooxindole-based MDM2 inhibitors. While the direct application of this compound in the synthesis of a specific, publicly disclosed MDM2 inhibitor is not yet established in the literature, the synthetic methodologies for creating spiro-tetrahydropyran-oxindoles are well-documented. The provided protocols and data serve as a foundational guide for researchers aiming to explore this chemical space for the development of next-generation p53-reactivating cancer therapeutics. Further structure-activity relationship studies are warranted to fully elucidate the potential of this class of compounds.
References
- 1. youtube.com [youtube.com]
- 2. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 3. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 5. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel antitumor spirotetrahydrothiopyran-oxindole derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of spiro-tetrahydrothiopyran-oxindoles by Michael–aldol cascade reactions: discovery of potential P53-MDM2 inhibitors with good antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid in Atorvastatin Synthesis: An Overview of Established Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Extensive literature searches did not yield any established synthetic routes for atorvastatin that utilize 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid as a starting material or key intermediate. The predominant and industrially applied methods for atorvastatin synthesis rely on different strategic disconnections, primarily centered around the construction of the central pyrrole core and the stereoselective formation of the 3,5-dihydroxyheptanoic acid side chain.
This document provides a detailed overview of the well-established and widely practiced synthetic strategies for atorvastatin, including the Paal-Knorr synthesis. While the specific application of this compound is not documented in the reviewed literature for this purpose, the following sections detail the proven methodologies for atorvastatin synthesis, complete with experimental protocols and relevant data.
Established Synthetic Strategies for Atorvastatin
The synthesis of atorvastatin is a complex process that has been the subject of extensive research, leading to several distinct and optimized routes. The core challenge lies in the efficient assembly of the highly substituted pyrrole ring and the diastereoselective construction of the chiral side chain.
The Paal-Knorr Pyrrole Synthesis Route
The Paal-Knorr synthesis is a cornerstone of many industrial processes for producing atorvastatin. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.
Logical Workflow of the Paal-Knorr Route:
Caption: Paal-Knorr synthesis workflow for Atorvastatin.
Experimental Protocol: Paal-Knorr Synthesis of Atorvastatin Intermediate
This protocol is a representative example and may require optimization based on specific starting materials and desired scale.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (1,4-diketone)
-
(R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine with protected side chain)
-
Pivalic acid
-
Toluene
-
Heptane
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the 1,4-diketone in a mixture of toluene, heptane, and THF, add the primary amine with the protected side chain.
-
Add pivalic acid as a catalyst.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and wash with an aqueous solution to remove the catalyst and any water-soluble byproducts.
-
Concentrate the organic phase under reduced pressure to yield the crude protected atorvastatin.
-
The crude product can be purified by crystallization or chromatography.
Quantitative Data:
The yields for the Paal-Knorr condensation step are often high, with some processes reporting yields in the range of 70-85%, depending on the purity of the reactants and the specific reaction conditions employed.
| Step | Reactants | Catalyst | Solvent | Temperature | Yield (%) |
| Paal-Knorr Condensation | 1,4-Diketone, Primary Amine | Pivalic Acid | Toluene/Heptane/THF | Reflux | 70-85 |
Alternative Synthetic Approaches
While the Paal-Knorr synthesis is prevalent, other innovative routes have been developed to improve efficiency and reduce the number of synthetic steps.
a) Multicomponent Reaction (MCR) Approach
Recent advancements have introduced multicomponent reactions, such as the Ugi reaction, to construct key intermediates for atorvastatin synthesis in a more convergent manner.
Logical Workflow of a Multicomponent Reaction Route:
Caption: Multicomponent reaction workflow for Atorvastatin synthesis.
Experimental Protocol: Ugi Four-Component Reaction for an Atorvastatin Intermediate
Materials:
-
p-Fluorobenzaldehyde
-
Amine with a suitable side-chain precursor
-
Convertible isocyanide
-
Isobutyric acid
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a reaction vessel, dissolve the p-fluorobenzaldehyde, amine, convertible isocyanide, and isobutyric acid in TFE.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude Ugi adduct can be purified by column chromatography.
Quantitative Data:
MCR approaches can significantly shorten the synthetic sequence. Yields for the Ugi reaction step can vary but are often in the moderate to good range.
| Step | Reaction Type | Key Reactants | Solvent | Temperature | Yield (%) |
| Ugi Reaction | Multicomponent | Aldehyde, Amine, Isocyanide, Acid | TFE | Room Temp. | 40-60 |
Conclusion
The synthesis of atorvastatin is a well-optimized field with several established and efficient routes. The Paal-Knorr synthesis remains a dominant strategy in industrial production. While the specific application of this compound in atorvastatin synthesis is not described in the reviewed scientific literature, the exploration of novel intermediates and synthetic pathways is an ongoing endeavor in pharmaceutical chemistry. The protocols and data presented here for the established routes provide a solid foundation for researchers and professionals in the field of drug development.
Application Notes and Protocols for the Analysis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid by HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for purity determination, quantification, and structural elucidation, crucial for quality control and characterization in a drug development setting.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis and purity assessment of this compound. The method is developed based on established procedures for the analysis of aromatic and fluorinated carboxylic acids. A C18 stationary phase is employed to retain the analyte, while a mobile phase of acetonitrile and water with an acidic modifier ensures sharp peak shapes and reproducible retention times. UV detection is suitable for this compound due to the presence of the aromatic ring.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA (or Formic Acid) in Water |
| Mobile Phase B | 0.1% TFA (or Formic Acid) in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Purity: Determine the area percentage of the main peak in the chromatogram.
-
Quantification: Use a calibration curve generated from a series of standard solutions of known concentrations to determine the concentration of the analyte in the sample.
Expected Results:
The retention time for this compound is expected to be in the range of 8-12 minutes under the specified conditions. The peak should be symmetrical and well-resolved from any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Application Note:
NMR spectroscopy is a powerful technique for the structural confirmation of this compound. This section provides a protocol for acquiring and interpreting ¹H and ¹³C NMR spectra. The expected chemical shifts are predicted based on the analysis of structurally similar compounds, including tetrahydropyran-4-carboxylic acid and 4-fluorophenyl derivatives. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.
Experimental Protocol:
1. Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (CDCl₃ or DMSO-d₆)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
3. NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard 1D pulse | Proton-decoupled |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
4. Predicted Spectral Data:
¹H NMR (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |
| Aromatic (ortho to F) | 7.35 - 7.55 | t | 2H |
| Aromatic (meta to F) | 7.00 - 7.20 | t | 2H |
| Tetrahydropyran (axial -OCH₂) | 3.80 - 4.00 | m | 2H |
| Tetrahydropyran (equatorial -OCH₂) | 3.50 - 3.70 | m | 2H |
| Tetrahydropyran (axial -CH₂) | 2.10 - 2.30 | m | 2H |
| Tetrahydropyran (equatorial -CH₂) | 1.80 - 2.00 | m | 2H |
¹³C NMR (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 175 - 180 |
| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-ipso) | 140 - 145 |
| Aromatic (CH, ortho to F) | 128 - 132 (d, ³JCF ≈ 8 Hz) |
| Aromatic (CH, meta to F) | 114 - 118 (d, ²JCF ≈ 21 Hz) |
| Tetrahydropyran (-OCH₂) | 63 - 67 |
| Quaternary Carbon (C-4) | 45 - 50 |
| Tetrahydropyran (-CH₂) | 33 - 38 |
Visualizations
Caption: Analytical workflow for this compound.
Application Note: In Vitro Assay Development for 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, a Putative GPR40 Agonist
Introduction
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a synthetic carboxylic acid derivative. While the specific biological target of this compound is not extensively documented in public literature, its structural features suggest potential activity as a ligand for G protein-coupled receptors (GPCRs) that recognize fatty acids. One such key receptor is the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2][3] Upon activation by long-chain fatty acids, GPR40 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[4] This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in cellular signaling.[4][5]
The activation of GPR40 and the subsequent increase in intracellular calcium are linked to the potentiation of glucose-stimulated insulin secretion (GSIS).[4][6] Some synthetic GPR40 agonists have also been shown to couple to Gαs, leading to an increase in cyclic AMP (cAMP) and the secretion of incretins like glucagon-like peptide-1 (GLP-1).[5][7] Given its structure, this compound is a candidate for investigation as a GPR40 agonist. This application note describes a detailed protocol for an in vitro calcium flux assay to characterize the activity of this compound on cells expressing human GPR40.
Experimental Protocols
Cell Culture and Maintenance
A stable cell line recombinantly expressing human GPR40 is recommended for these assays. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells are suitable hosts.[4]
-
Cell Line: CHO-K1 cells stably expressing human GPR40 (CHO-GPR40).
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Calcium Flux Assay using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium mobilization in response to compound treatment using the fluorescent calcium indicator Fluo-4 AM.[8][9]
Materials:
-
CHO-GPR40 cells
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound (Test Compound)
-
Known GPR40 agonist (e.g., TAK-875) as a positive control
-
GPR40 antagonist (e.g., GW1100) for specificity testing
-
Pluronic F-127[9]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[8]
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm[8]
Protocol:
-
Cell Plating:
-
Seed CHO-GPR40 cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[8]
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Preparation of Compound Plates:
-
Prepare a 10 mM stock solution of the test compound, positive control, and antagonist in DMSO.
-
Perform serial dilutions of the compounds in HBSS with 20 mM HEPES to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the growth medium from the cell plate and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.[8][9]
-
-
Calcium Flux Measurement:
-
Place the cell plate into a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Ex/Em = 490/525 nm) over time.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
Data Analysis:
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the baseline fluorescence (ΔF/F). Dose-response curves are generated by plotting the normalized response against the logarithm of the compound concentration. The EC50 value, which is the concentration of the compound that elicits a half-maximal response, can be determined using a non-linear regression analysis (e.g., four-parameter logistic fit).
Data Presentation
Table 1: In Vitro Activity of this compound on GPR40
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | Calcium Flux | CHO-GPR40 | EC50 | [Data] |
| TAK-875 (Positive Control) | Calcium Flux | CHO-GPR40 | EC50 | [Data] |
[Data] represents placeholder for experimentally determined values.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 Gαq signaling pathway initiated by ligand binding.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for the in vitro calcium flux assay.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. hellobio.com [hellobio.com]
Application Notes: Cell-Based Assays with Staurosporine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Staurosporine is a potent, broad-spectrum inhibitor of protein kinases derived from the bacterium Streptomyces staurosporeus.[1] While its lack of specificity limits its therapeutic use, it remains an invaluable tool in cancer research and cell biology as a potent inducer of apoptosis (programmed cell death) and cell cycle arrest in a wide variety of cell lines.[2][3] Its derivatives, such as the clinically approved Midostaurin (PKC412) and UCN-01 (7-hydroxystaurosporine), have been developed to offer more selective kinase inhibition profiles.[4][5]
These application notes provide detailed protocols for key cell-based assays used to characterize the effects of Staurosporine and its derivatives on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action: Apoptosis Induction
Staurosporine and its analogs primarily induce apoptosis through the intrinsic (mitochondrial) pathway. By inhibiting a wide range of kinases, they disrupt normal cell signaling, leading to the activation of pro-apoptotic proteins (e.g., Bax/Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[6] This results in mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of an executioner caspase cascade, most notably Caspase-3 and Caspase-7.[7][8] These caspases then cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8] Interestingly, some studies show that Staurosporine can also trigger apoptosis through caspase-independent pathways or novel intrinsic pathways that bypass the need for Apaf-1, making it a robust tool for studying cell death.[2][6]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Staurosporine and its derivative Midostaurin across various cell lines and assays. These values represent the concentration of the compound required to inhibit a biological process by 50%.
Table 1: Midostaurin IC50 Values in Cancer Cell Lines [4][5][9]
| Cell Line | Cancer Type | Key Mutations | Assay Method | Incubation Time (h) | IC50 (nM) |
|---|---|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | MTS | 72 | 4.7[9] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | MTS | 72 | 10.0[9] |
| HL60 | Acute Myeloid Leukemia | FLT3-null | Not Specified | Not Specified | ~250[4] |
| Ba/F3-FLT3-ITD+SYK-TEL | Pro-B Cell Line | FLT3-ITD, SYK | Not Specified | Not Specified | 198.2[5] |
| Ba/F3-FLT3-ITD+TEL-SYK | Pro-B Cell Line | FLT3-ITD, SYK | Not Specified | Not Specified | 3.0[5] |
Note: IC50 values can vary significantly between studies due to different assay methodologies, reagents, and cell culture conditions.[9]
Table 2: Staurosporine Apoptosis Induction Data [10][11]
| Cell Line | Compound Conc. | Treatment Time | Assay | Result |
|---|---|---|---|---|
| U-937 (Leukemia) | 0.5 µM | 18 h | Annexin V/7-AAD | 18% total apoptosis (vs. 9% control)[10] |
| U-937 (Leukemia) | 1.0 µM | 24 h | Annexin V/7-AAD | ~2x increase in early apoptosis vs. control[10] |
| HBL-100 (Breast) | 50 nM | 48 h | Hoechst/PI | 100% apoptosis[11] |
| T47D (Breast) | 50 µM | 24 h | Hoechst/PI | 100% apoptosis[11] |
Experimental Protocols
The following protocols provide a general framework for common cell-based assays. It is critical to optimize parameters such as cell density, compound concentration, and incubation time for each specific cell line and experimental setup.
Protocol 1: Cell Viability (MTT Assay)
This protocol measures metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
Materials:
-
Cells of interest in culture medium
-
Staurosporine or derivative (1 mM stock in DMSO)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[13]
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl[13][14]
-
Microplate reader (absorbance at 570 nm)[9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[9]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate percent viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC50 value.[9]
Protocol 2: Apoptosis (Caspase-3/7 Activity Assay)
This protocol quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7, using a luminescent "add-mix-measure" assay like Promega's Caspase-Glo® 3/7.[15]
Materials:
-
Cells of interest in culture medium
-
Staurosporine or derivative (1 mM stock in DMSO)
-
96-well white, opaque plates (for luminescence)
-
Microplate reader (luminescence)
Methodology:
-
Cell Seeding: Seed cells in a 96-well white plate (e.g., 10,000 cells/well in 50-100 µL medium) and incubate overnight.[17]
-
Compound Treatment: Add serially diluted compounds to the cells. A typical final concentration for Staurosporine to induce apoptosis is 1 µM.[18]
-
Incubation: Incubate at 37°C for a period determined to be optimal for apoptosis induction in your cell line (e.g., 3-6 hours).[1][18] Note that some cell lines may require 12 hours or more.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, equilibrating it to room temperature before use.[16]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]
-
Incubation & Measurement: Mix on a plate shaker (300-500 rpm) for 30 seconds.[16] Incubate at room temperature for 1-3 hours, protected from light.[16][17] Measure luminescence with a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity.[15] Data can be presented as fold-change over vehicle control or used to calculate EC50 values (the concentration that induces 50% of the maximal response).[17]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Staurosporine is known to cause G2/M arrest in many cancer cells.[10]
Materials:
-
Treated and control cells (at least 1x10⁶ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol[19]
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.[20] A small amount of Triton X-100 (e.g., 0.1%) can be included to permeabilize cells.[21]
-
Flow cytometer
Methodology:
-
Cell Harvesting: Harvest cells (for adherent cells, use trypsin) and collect them by centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.[21]
-
Fixation: Resuspend the cell pellet in ~0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[22]
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or store for weeks at -20°C).[21][22]
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with cold PBS.[19] Resuspend the pellet in 0.5 mL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[21]
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Use appropriate software to model the cell cycle phases from the resulting histogram.[20] Cells in G2/M will have twice the DNA content (and thus twice the fluorescence intensity) of cells in G0/G1.[20]
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of staurosporine-induced apoptosis in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 11. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchhub.com [researchhub.com]
- 14. benchchem.com [benchchem.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. cdn.bcm.edu [cdn.bcm.edu]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the structure-activity relationship (SAR) studies for a series of analogs based on the 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid scaffold. This chemical class has shown potential as inhibitors of various enzymes, with a notable focus on monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] Inhibition of MAGL is a promising therapeutic strategy for a range of neurological disorders, including neurodegenerative diseases and inflammation.[1] These application notes and protocols are intended to guide researchers in the synthesis, biological evaluation, and interpretation of SAR for this class of compounds.
Data Presentation: Structure-Activity Relationship
The following table summarizes the hypothetical SAR data for a series of this compound analogs. The core scaffold was systematically modified to probe the effects of various substituents on inhibitory activity against MAGL.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Carboxylic Acid Modification) | MAGL IC50 (nM) |
| LEAD-01 | 4-F | -COOH | 150 |
| ANA-01 | H | -COOH | 500 |
| ANA-02 | 4-Cl | -COOH | 120 |
| ANA-03 | 4-CH3 | -COOH | 350 |
| ANA-04 | 4-OCH3 | -COOH | 280 |
| ANA-05 | 3-F | -COOH | 200 |
| ANA-06 | 2-F | -COOH | 800 |
| ANA-07 | 4-F | -COOCH3 | >10,000 |
| ANA-08 | 4-F | -CONH2 | 5,000 |
| ANA-09 | 4-F | -CH2OH | >10,000 |
| ANA-10 | 4-F | -tetrazole | 180 |
Interpretation of SAR Data:
-
Phenyl Ring Substitution (R1): The presence and position of the fluorine atom on the phenyl ring are critical for activity. The parent compound, with a 4-fluoro substitution (LEAD-01), demonstrates good potency. Removal of the fluorine (ANA-01) leads to a significant loss of activity, highlighting the importance of this substituent, likely for favorable interactions within the enzyme's binding pocket. Replacing fluorine with a larger halogen like chlorine (ANA-02) is well-tolerated and results in slightly improved potency. Electron-donating groups such as methyl (ANA-03) and methoxy (ANA-04) at the 4-position reduce potency compared to the fluoro analog. The position of the fluorine is also important, as moving it to the 3-position (ANA-05) decreases activity, while substitution at the 2-position (ANA-06) is highly detrimental. This suggests a specific, constrained binding pocket for the phenyl ring.
-
Carboxylic Acid Modification (R2): The carboxylic acid moiety is essential for activity. Esterification (ANA-07), conversion to a primary amide (ANA-08), or reduction to an alcohol (ANA-09) all lead to a dramatic loss of inhibitory potency. This indicates that the carboxylate likely forms a key ionic or hydrogen bond interaction with the enzyme's active site. Bioisosteric replacement of the carboxylic acid with a tetrazole ring (ANA-10), a common carboxylic acid surrogate, is tolerated and results in similar potency to the lead compound.
Experimental Protocols
General Synthesis of 4-Aryl-tetrahydro-2H-pyran-4-carboxylic Acids
A general synthetic route to the target compounds is outlined below, starting from the cyclization of diethyl malonate with bis(2-chloroethyl) ether.[2]
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate [2][3]
-
To a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere, add diethyl malonate dropwise at room temperature.
-
Following the addition, add bis(2-chloroethyl) ether to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate.
Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid [2][3]
-
Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate from Step 1 in a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield tetrahydropyran-4,4-dicarboxylic acid.
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid [2][3]
-
Heat the tetrahydropyran-4,4-dicarboxylic acid from Step 2 in a high-boiling solvent such as xylene at 120-130°C.
-
Monitor the reaction by the cessation of carbon dioxide evolution.
-
After cooling, extract the product with ethyl acetate.
-
Remove the solvent under reduced pressure to yield tetrahydropyran-4-carboxylic acid.
Step 4: Arylation (Illustrative Example for 4-Aryl Analogs - Friedel-Crafts type reaction may require activation)
Note: Direct arylation at the 4-position is challenging. A more plausible route involves the use of an appropriate aryl Grignard reagent with a 4-keto-tetrahydropyran derivative, followed by oxidation. The following is a generalized protocol for such a transformation.
-
Prepare the Grignard reagent from the desired aryl bromide (e.g., 1-bromo-4-fluorobenzene) and magnesium turnings in anhydrous THF.
-
Add a solution of a suitable 4-keto-tetrahydropyran precursor in anhydrous THF dropwise to the Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
The resulting tertiary alcohol can then be further processed and the carboxylic acid functionality introduced through various synthetic steps.
MAGL Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against human MAGL can be determined using a fluorometric assay.[4][5]
Materials:
-
Human recombinant MAGL enzyme
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MAGL substrate (e.g., 4-nitrophenylacetate or a fluorogenic substrate)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the human recombinant MAGL to the desired concentration in cold MAGL assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in MAGL assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Protocol: a. To each well of a 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the diluted test compound solution to the corresponding wells. For control wells (100% activity), add 25 µL of assay buffer with the same percentage of DMSO. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding 25 µL of the MAGL substrate solution to each well. e. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths over a period of 15-30 minutes.
-
Data Analysis: a. Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve. b. The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of control)) c. Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8]
Visualizations
Caption: Workflow for SAR studies of novel MAGL inhibitors.
Caption: Key SAR findings for the tetrahydropyran scaffold.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Drug Design Strategies Incorporating the 4-(4-Fluorophenyl)tetrahydropyran Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of drug candidates incorporating the 4-(4-fluorophenyl)tetrahydropyran moiety. This scaffold is of significant interest in medicinal chemistry due to the favorable physicochemical and pharmacokinetic properties conferred by the tetrahydropyran (THP) ring, combined with the specific electronic and metabolic attributes of the 4-fluorophenyl group.
Design Rationale and Strategy
The 4-(4-fluorophenyl)tetrahydropyran moiety is a valuable scaffold in drug design, leveraging the synergistic effects of its two key components. The tetrahydropyran ring is often employed as a bioisosteric replacement for cyclohexane, offering improved aqueous solubility and metabolic stability. The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, potentially enhancing target engagement.
The incorporation of a 4-fluorophenyl group provides several advantages:
-
Metabolic Stability: The fluorine atom at the para position can block oxidative metabolism at that site, a common liability for phenyl rings in drug candidates.
-
Target Interactions: The electron-withdrawing nature of fluorine can modulate the electronics of the phenyl ring, influencing pi-stacking or other aromatic interactions with the target protein.
-
Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups and increase lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
A key strategy for employing this moiety is its incorporation into scaffolds targeting a variety of receptors and enzymes. One such application is in the design of aryloxypropanolamine-based beta-adrenergic receptor blockers.
Synthesis of Key Intermediates and Final Compounds
A crucial intermediate for the synthesis of drug candidates containing the 4-(4-fluorophenyl)tetrahydropyran moiety is [1-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamine. This can be synthesized from commercially available starting materials.
Experimental Protocol: Synthesis of [1-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamine
This protocol is based on the synthetic strategy described by Aghekyan et al.
Step 1: Synthesis of 1-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
-
To a solution of 4-fluorophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the carbanion.
-
Add 2,2'-dichlorodiethyl ether dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.
Step 2: Reduction to [1-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamine
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the 1-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude [1-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamine, which can be purified further by distillation or chromatography if necessary.
Experimental Protocol: Synthesis of Aryloxypropanolamine Derivatives
-
Dissolve the synthesized [1-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamine in a suitable solvent such as methanol or ethanol.
-
Add the desired substituted aryloxymethyloxirane to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude aryloxypropanolamine derivative by column chromatography or recrystallization.
Biological Evaluation
Compounds incorporating the 4-(4-fluorophenyl)tetrahydropyran moiety can be evaluated for their biological activity using a variety of in vitro and in vivo assays. For the example of aryloxypropanolamine derivatives, evaluation would focus on their activity as beta-adrenergic receptor antagonists.
Experimental Protocol: Beta-Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for beta-adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the desired beta-adrenergic receptor subtype (e.g., β1 or β2).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing MgCl₂).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables summarize representative quantitative data for compounds containing the 4-(4-fluorophenyl)tetrahydropyran moiety or structurally related compounds to guide drug design efforts.
Table 1: In Vitro Biological Activity of Representative Aryloxypropanolamine Beta-Blockers
| Compound ID | Target Receptor | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| Propranolol | β1/β2-AR | Radioligand Binding | 1.5 | 0.9 |
| Atenolol | β1-AR | Radioligand Binding | 1200 | 850 |
| Compound A | β1-AR | Radioligand Binding | 25 | 18 |
| Compound B | β2-AR | Radioligand Binding | 15 | 10 |
Note: Data for Compounds A and B are hypothetical examples for illustrative purposes.
Table 2: Pharmacokinetic Properties of Representative Beta-Blockers
| Compound | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (h) |
| Propranolol | 26 | 90 | 3-6 |
| Atenolol | 50 | <5 | 6-7 |
| Metoprolol | 50 | 12 | 3-7 |
Signaling Pathways and Workflows
Signaling Pathway of Beta-Adrenergic Receptor Blockade
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), leading to various downstream cellular responses. Beta-blockers containing the 4-(4-fluorophenyl)tetrahydropyran moiety competitively inhibit the binding of catecholamines to these receptors, thereby blocking this signaling cascade.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound via two common synthetic routes: Route A: Nitrile Hydrolysis and Route B: Grignard Carboxylation .
Route A: Troubleshooting Nitrile Hydrolysis
This route involves the synthesis of the nitrile precursor, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, followed by its hydrolysis to the final carboxylic acid.
Diagram of Nitrile Hydrolysis Workflow
Caption: Workflow for the synthesis via nitrile hydrolysis.
Q1: My precursor nitrile synthesis via the Strecker-type reaction is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the Strecker-type synthesis of 4-(4-fluorophenylamino)tetrahydro-2H-pyran-4-carbonitrile can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Inefficient imine formation | Ensure anhydrous conditions to favor the formation of the iminium intermediate. The reaction of the ketone with the aniline derivative can be slow; consider pre-forming the imine before adding the cyanide source. |
| Side reactions of the cyanide source | Use a stabilized cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst to improve addition efficiency and reduce side reactions. |
| Equilibrium limitations | The Strecker reaction is often an equilibrium process. Drive the reaction towards the product by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent. |
| Steric hindrance | The tetrahydropyran-4-one is sterically hindered. Longer reaction times or elevated temperatures may be necessary to achieve a satisfactory yield. |
Q2: The hydrolysis of my nitrile precursor is slow or incomplete. How can I drive the reaction to completion?
A2: The hydrolysis of sterically hindered nitriles can be challenging.[1][2]
| Potential Cause | Recommended Solution |
| Insufficiently harsh conditions | For acid hydrolysis, use a strong acid like concentrated sulfuric or hydrochloric acid and heat the reaction mixture to reflux for an extended period (24-48 hours).[3][4] For basic hydrolysis, use a high concentration of a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol, and heat to a high temperature. |
| Formation of a stable amide intermediate | Under milder basic conditions, the reaction may stop at the amide stage.[5] To hydrolyze the amide, more forcing conditions (higher temperature, longer reaction time) are required. |
| Poor solubility of the nitrile | Ensure the nitrile is fully dissolved in the reaction medium. A co-solvent might be necessary to improve solubility. |
Q3: I am observing significant amounts of byproducts during nitrile hydrolysis. What are they and how can I avoid them?
A3: Side reactions can lower the yield and complicate purification.
| Potential Side Product | Formation Conditions | Prevention Strategy |
| Amide | Milder basic hydrolysis conditions. | Use more vigorous conditions (higher temperature, longer reaction time) to push the reaction to the carboxylic acid.[6] |
| Elimination products | Under strongly acidic or basic conditions at high temperatures, elimination reactions of the tetrahydropyran ring can occur. | Optimize the reaction temperature and time to find a balance between complete hydrolysis and minimal side reactions. |
Route B: Troubleshooting Grignard Carboxylation
This route involves the preparation of a Grignard reagent from a halide precursor, 4-bromo-4-(4-fluorophenyl)tetrahydro-2H-pyran, followed by its reaction with carbon dioxide.
Diagram of Grignard Carboxylation Workflow
References
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. This document provides a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to address common issues.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Grignard Reaction/Cyanation. A Grignard reagent, 4-fluorophenylmagnesium bromide, is reacted with tetrahydro-4H-pyran-4-one. This is followed by the introduction of a cyanide source to form the intermediate, 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.
-
Step 2: Hydrolysis. The nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems that can lead to low yields during the synthesis.
Step 1: Grignard Reaction and Cyanation
Question 1: Why is the yield of the Grignard reaction to form the tertiary alcohol precursor to the nitrile low?
Answer: Low yields in Grignard reactions are often due to several factors. Here's a breakdown of potential issues and their solutions:
-
Moisture in Reaction Setup: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.
-
-
Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the formation of the Grignard reagent.
-
Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.
-
-
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of the ketone starting material. Another common side reaction is Wurtz coupling of the Grignard reagent with the aryl halide.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the Grignard reagent to the ketone to minimize side reactions. A continuous production process can also improve selectivity and reduce Wurtz coupling.[1]
-
Question 2: What are the common side products in the Grignard reaction with tetrahydro-4H-pyran-4-one?
Answer: Besides the desired tertiary alcohol, several side products can form:
-
Enolization of the Ketone: The Grignard reagent can deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone after workup.
-
Reduction of the Ketone: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol.
-
Wurtz Coupling Product: Reaction of the Grignard reagent with unreacted 4-fluorobromobenzene can lead to the formation of 4,4'-difluorobiphenyl.
Question 3: How can I improve the yield of the cyanation step?
Answer: The conversion of the tertiary alcohol to the nitrile is a crucial step. Low yields can result from:
-
Incomplete Halogenation: If the reaction proceeds through an intermediate alkyl halide, incomplete conversion will lower the final nitrile yield.
-
Solution: Ensure sufficient reaction time and appropriate temperature for the halogenation step.
-
-
Side reactions during Cyanation: The choice of cyanide reagent and reaction conditions is critical.
-
Solution: Use a suitable cyanide source like sodium cyanide or trimethylsilyl cyanide in an appropriate solvent. Ensure the reaction conditions are optimized for the specific substrate.
-
Step 2: Hydrolysis of the Nitrile
Question 4: The hydrolysis of the nitrile to the carboxylic acid is incomplete. What can I do?
Answer: Incomplete hydrolysis is a common issue. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2] Harsh reaction conditions are often required for complete conversion.
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Problem: The carboxylate salt formed is stable and may require strong acidic workup to protonate to the free carboxylic acid.
-
Solution: Use a strong base like NaOH or KOH and ensure the reaction is heated to reflux for a sufficient period.[3] After the reaction is complete, carefully acidify the mixture with a strong acid (e.g., HCl) to a low pH to ensure complete protonation of the carboxylate.
-
Question 5: Are there alternative methods for nitrile hydrolysis that might give better yields?
Answer: Yes, several methods can be employed to optimize nitrile hydrolysis. The choice of method depends on the substrate's sensitivity to acidic or basic conditions. Some sources suggest that using somewhat diluted sulfuric acid can give the best yields.[5]
Quantitative Data on Reaction Parameters and Yields
The following tables provide a summary of typical reaction conditions and expected yields based on literature for analogous reactions. These should serve as a baseline for troubleshooting your synthesis.
Table 1: Grignard Reaction with Tetrahydro-pyranone Derivatives
| Grignard Reagent | Ketone | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylmagnesium bromide | Tetrahydrothiopyran-4-one | Anhydrous Diethyl Ether | 0 to RT | 85 | BenchChem Protocol |
| 4-Chlorophenylmagnesium bromide | Tetrahydrothiopyran-4-one | Anhydrous Diethyl Ether | 0 to RT | 82 | BenchChem Protocol |
| 4-Methoxyphenylmagnesium bromide | Tetrahydrothiopyran-4-one | Anhydrous Diethyl Ether | 0 to RT | 88 | BenchChem Protocol |
Table 2: Hydrolysis of Nitriles to Carboxylic Acids
| Substrate | Conditions | Yield (%) | Reference |
| 4-Cyanotetrahydropyran-4-carboxylic acid | 6 mol/L HCl, 100 °C, 9h | 88 | US20080306287A1 |
| Diethyl tetrahydropyran-4,4-dicarboxylate | 5.0 mole NaOH | High | A Commercially viable synthesis...[3] |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol (Grignard Reaction)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromofluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Tetrahydro-4H-pyran-4-one
Procedure:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and grey.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Hydrolysis)
Materials:
-
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
-
Concentrated Hydrochloric Acid (or Sodium Hydroxide)
-
Water
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, combine the 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile with an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Continue refluxing until the starting material is consumed (typically several hours).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The carboxylic acid may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, neutralize the excess acid carefully with a base (e.g., NaOH solution) and then extract the product with an organic solvent.
-
To purify, the crude product can be recrystallized from an appropriate solvent system.
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway
Caption: Synthetic pathway for the target molecule.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
Relationship between Issues and Solutions
Caption: Mapping common issues to their respective solutions.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Improper solvent choice. | - Add more solvent in small increments until the compound dissolves.- Select a more suitable solvent. Based on the structure of the target compound (a carboxylic acid), polar solvents are a good starting point. Consider solvents like ethanol, methanol, or a mixture such as ethanol/water.[1] |
| "Oiling out" occurs (compound separates as a liquid instead of crystals). | - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Allow the solution to cool more slowly. Insulating the flask can help.- Use a lower-boiling solvent or a solvent mixture.- If impurities are suspected, consider a pre-purification step like column chromatography. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The solution is cooling too slowly, or the final temperature is not low enough. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease the solubility. |
| Low yield of purified crystals. | - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Too much solvent was used for washing the crystals. | - Ensure the solution is cooled sufficiently before filtration.- Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are discolored or appear impure. | - Incomplete removal of colored impurities.- Co-precipitation of impurities. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Ensure slow cooling to allow for selective crystallization of the desired compound. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For a carboxylic acid like the target compound, polar solvents are generally a good starting point.[1] It is recommended to perform small-scale solubility tests with solvents such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures like ethanol/water.
Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?
A2: Place a small amount of your compound (e.g., 10-20 mg) in a test tube. Add a small volume of the solvent (e.g., 0.5 mL) and observe the solubility at room temperature. If it dissolves, the solvent is likely too good. If it doesn't dissolve, heat the mixture gently. If the compound dissolves upon heating and then precipitates upon cooling, it is a potentially good solvent for recrystallization.
Q3: My compound is soluble in most common solvents at room temperature. What should I do?
A3: In this case, a two-solvent (or solvent/anti-solvent) system is recommended. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example for carboxylic acids is an ethanol/water mixture.
Q4: How can I improve the purity of my final product?
A4: To maximize purity, ensure that the cooling process is slow and undisturbed, as this allows for the formation of well-defined crystals and minimizes the trapping of impurities. If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed.
Experimental Protocols
General Recrystallization Protocol (Single Solvent)
-
Solvent Selection: Based on small-scale tests, choose a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
Common side products in the synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formations encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the common side products?
A common and effective method for this synthesis involves the use of a Grignard reagent. The process typically begins with the formation of 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene and magnesium metal. This Grignard reagent is then reacted with a suitable tetrahydropyran electrophile, followed by carboxylation with carbon dioxide and an acidic workup.
Several side products can arise from this process. The most prevalent impurities include:
-
4,4'-Difluorobiphenyl: Formed from the coupling of the Grignard reagent with unreacted 4-fluorobromobenzene.[1]
-
Fluorobenzene: Results from the reaction of the Grignard reagent with trace amounts of water in the reaction setup.
-
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol: This alcohol is formed if the carboxylation step with CO2 is incomplete or inefficient.[2][3]
-
Unreacted Starting Materials: Residual 4-fluorobromobenzene or the tetrahydropyran precursor may be present if the reaction does not go to completion.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; intermediate [fillcolor="#F1F3F4", fontcolor="#202124"]; product [fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];
// Nodes A [label="4-Fluorobromobenzene", class="reactant"]; B [label="Mg, THF (anhydrous)", class="reagent"]; C [label="4-Fluorophenylmagnesium\nbromide (Grignard Reagent)", class="intermediate"]; D [label="Tetrahydropyran-4-one\n(or suitable precursor)", class="reactant"]; E [label="1. Reaction with Grignard\n2. CO2 (Dry Ice)\n3. H3O+ Workup", class="reagent"]; F [label="4-(4-Fluorophenyl)tetrahydro-\n2H-pyran-4-carboxylic acid", class="product"];
// Edges A -> C [label=" + Mg/THF"]; D -> F [label=" + 1. C\n2. CO2\n3. H3O+"]; } digraph "Side_Product_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; side_product [fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"];
// Nodes Grignard [label="4-Fluorophenyl-\nmagnesium bromide", class="reactant"]; ArylHalide [label="4-Fluorobromobenzene", class="reactant"]; Water [label="H2O (trace)", class="reactant"]; CO2 [label="Incomplete CO2 Quench", class="reactant", shape=plaintext]; Biphenyl [label="4,4'-Difluorobiphenyl", class="side_product"]; Benzene [label="Fluorobenzene", class="side_product"]; Alcohol [label="4-(4-Fluorophenyl)tetrahydro-\n2H-pyran-4-ol", class="side_product"];
// Edges Grignard -> Biphenyl [label="+ Aryl Halide\n(Coupling)"]; Grignard -> Benzene [label="+ H2O\n(Protonation)"]; Grignard -> Alcohol [label="1. THP-4-one\n2. Incomplete CO2\n3. H3O+"]; } Caption: Key side products in the synthesis.
Q2: My analysis shows a significant peak corresponding to 4,4'-difluorobiphenyl. How can I minimize this impurity?
The formation of this biphenyl side product is a classic issue in Grignard reactions, often referred to as Wurtz-type coupling.[1] Its formation is favored by higher concentrations of the aryl halide and elevated temperatures.[1]
To minimize its formation, consider the following adjustments:
-
Slow Addition: Add the solution of 4-fluorobromobenzene to the magnesium turnings slowly and at a controlled rate to maintain a low instantaneous concentration of the halide.
-
Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which can accelerate the coupling reaction.[1]
-
Magnesium Quality: Ensure the magnesium is fresh and active. The presence of an oxide layer can hinder the primary reaction, leaving more unreacted aryl halide available for coupling.[4]
-
Solvent: Use a sufficient volume of anhydrous ether (like THF or diethyl ether) to keep the concentration of reactants dilute.
Q3: I am isolating the alcohol derivative, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-ol, instead of the desired carboxylic acid. What is causing this?
This indicates an issue with the carboxylation step. The Grignard reagent first adds to your tetrahydropyran precursor to form a magnesium alkoxide intermediate. This intermediate must then react with carbon dioxide. If the CO2 is absent or insufficient, the alkoxide is simply protonated during the acidic workup to yield the corresponding alcohol.[3][5]
To improve the yield of the carboxylic acid, ensure:
-
High CO2 Concentration: Use a large excess of freshly crushed dry ice (solid CO2). Do not use old, frosty dry ice, as the frost is frozen water which will quench the Grignard reagent.
-
Efficient Quenching: Pour the Grignard solution directly onto the crushed dry ice with vigorous stirring. This maximizes the surface area for the reaction.
-
Anhydrous Conditions: Ensure no water is introduced before or during the carboxylation step. The reaction between the Grignard reagent and CO2 forms a magnesium carboxylate salt, which is then protonated in a separate workup step.[5][6]
Q4: The Grignard reaction is difficult to initiate. What are some troubleshooting tips?
Difficulty in initiating a Grignard reaction is a common problem, usually related to the passivation of the magnesium surface.
-
Dry Glassware: All glassware must be scrupulously dried, typically in an oven, to remove any adsorbed water.[1]
-
Anhydrous Solvents: Use anhydrous grade ether solvents.
-
Magnesium Activation: The magnesium surface can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.[1][7]
-
Initiation: A small amount of the halide solution can be added initially and warmed gently. The disappearance of the iodine color or the appearance of cloudiness and bubbling are indicators of reaction initiation.[1]
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution | Relevant Side Product(s) |
| Low overall yield | 1. Incomplete Grignard formation. 2. Grignard reagent quenched by water. 3. Inefficient carboxylation. | 1. Activate magnesium; ensure slow halide addition. 2. Use oven-dried glassware and anhydrous solvents. 3. Use excess fresh, crushed dry ice and ensure vigorous mixing. | Fluorobenzene, Unreacted Starting Materials |
| High percentage of biphenyl impurity | 1. High local concentration of 4-fluorobromobenzene. 2. Excessive reaction temperature. | 1. Add halide solution dropwise to the magnesium suspension. 2. Maintain gentle reflux; avoid overheating.[1] | 4,4'-Difluorobiphenyl |
| Product contains significant alcohol | 1. Insufficient carbon dioxide. 2. Premature workup before carboxylation is complete. | 1. Use a large excess of high-purity, crushed dry ice. 2. Allow the reaction mixture to warm to room temperature slowly over the dry ice. | 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol |
| Reaction fails to start | 1. Magnesium surface is passivated (oxide layer). 2. Presence of moisture. | 1. Add a crystal of iodine or crush the magnesium in the flask.[7] 2. Ensure all reagents and equipment are rigorously dry. | N/A |
Experimental Protocols
Note: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.
Part 1: Synthesis of 4-Fluorophenylmagnesium Bromide
-
Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
In the dropping funnel, prepare a solution of 4-fluorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-fluorobromobenzene solution to the magnesium. If the reaction does not start, add a small crystal of iodine and warm gently.
-
Once the reaction has initiated (indicated by bubbling and a grayish color), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Carboxylation and Product Formation
-
In a separate, larger flask, place a significant excess (5-10 eq.) of freshly crushed dry ice.
-
Under a positive pressure of nitrogen, slowly transfer the prepared Grignard solution from Part 1 onto the crushed dry ice via a cannula with vigorous stirring.
-
A thick white precipitate (the magnesium carboxylate salt) will form. Continue stirring and allow the mixture to slowly warm to room temperature as the excess CO2 sublimes.
-
Once at room temperature, slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Visualization of Troubleshooting Logic
dot digraph "Troubleshooting_Workflow" { graph [fontname="Helvetica", fontsize=10, layout=dot, splines=ortho]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Styles start [fillcolor="#FBBC05", fontcolor="#202124"]; problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; solution [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; end [fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes A [label="Start Synthesis", class="start"]; B [label="Low Yield or\nHigh Impurity Level", class="problem"]; C [label="Identify Major Impurity\n(GC-MS, NMR)", class="check"]; D [label="Impurity is\n4,4'-Difluorobiphenyl?", class="check"]; E [label="Impurity is\nStarting Alcohol?", class="check"]; F [label="Impurity is\nFluorobenzene?", class="check"]; G [label="• Slow halide addition\n• Control temperature\n• Use dilute conditions", class="solution"]; H [label="• Use excess fresh dry ice\n• Ensure vigorous mixing\n during quench", class="solution"]; I [label="• Use anhydrous solvent\n• Dry all glassware\n• Maintain N2 atmosphere", class="solution"]; J [label="Product is Pure", class="end"];
// Edges A -> B; B -> C; C -> D [label=""]; D -> E [label="No"]; D -> G [label="Yes"]; E -> F [label="No"]; E -> H [label="Yes"]; F -> I [label="Yes"]; G -> J; H -> J; I -> J; F -> B [label="Other Impurity\n(Re-evaluate reaction)"]; } Caption: A logical workflow for troubleshooting common synthetic issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
Technical Support Center: Stability of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound?
A1: The primary stability concerns for this molecule involve potential degradation through several pathways:
-
Hydrolysis: The carboxylic acid functional group can influence the molecule's stability in aqueous solutions of varying pH.
-
Oxidation: The tetrahydropyran ring may be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of oxidized byproducts.[1][2]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation under thermal stress, although this typically requires elevated temperatures.[3][4][5]
-
Photodegradation: Aromatic compounds can be sensitive to light, which may induce degradation.
Q2: In which common laboratory solvents is this compound expected to be soluble and relatively stable for short-term studies?
A2: While specific quantitative solubility data is limited, based on its structure and the properties of similar compounds like tetrahydropyran-4-yl-carboxylic acid, it is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[6] For short-term experiments, storing solutions in these solvents at low temperatures (2-8°C) and protected from light is recommended to minimize degradation. The presence of water in organic solvents can sometimes enhance the solubility of carboxylic acids.[7]
Q3: What are the expected degradation pathways for this molecule?
A3: Based on its chemical structure, the following degradation pathways are plausible under stress conditions:
-
Acid/Base Hydrolysis: While the carboxylic acid itself is stable, extreme pH conditions might affect the overall molecule, though significant hydrolysis of the core structure is less likely under typical experimental conditions.
-
Oxidative Degradation: The tetrahydropyran ring could undergo oxidation, potentially initiated by radical abstraction at the carbons adjacent to the ether oxygen (C2 and C6).[1][2] This could lead to the formation of hydroperoxides, ring-opened products, or lactones.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group to produce 4-(4-fluorophenyl)tetrahydro-2H-pyran is a potential degradation pathway.[3][4][5]
-
Photolytic Degradation: Exposure to UV or broad-spectrum light could lead to the formation of photoproducts, a common phenomenon for aromatic compounds.
Troubleshooting Guides
Issue 1: Inconsistent results or appearance of unknown peaks in HPLC analysis after sample preparation.
-
Possible Cause: Degradation of the compound in the chosen solvent or under the current storage conditions.
-
Troubleshooting Steps:
-
Solvent Evaluation: Prepare fresh solutions in a variety of solvents (e.g., acetonitrile, methanol, DMSO) and analyze them immediately to identify a solvent with minimal degradation.
-
Temperature Control: Store stock and working solutions at a lower temperature (e.g., 2-8°C or -20°C) and for shorter durations.
-
Light Protection: Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
pH Control: If using aqueous solutions, ensure the pH is controlled with a suitable buffer system, as pH can influence stability.
-
Issue 2: Loss of compound potency over time in a formulated solution.
-
Possible Cause: Chemical instability of the compound in the formulation matrix.
-
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols below) to identify the primary degradation pathways (e.g., hydrolysis, oxidation).
-
Excipient Compatibility: Evaluate the compatibility of the compound with other excipients in the formulation, as they may catalyze degradation.
-
Antioxidant Addition: If oxidative degradation is identified, consider the addition of antioxidants to the formulation.
-
Packaging Evaluation: Ensure the packaging provides adequate protection from light and moisture.
-
Data Presentation
Table 1: Representative Stability of this compound in Various Solvents under Accelerated Conditions (40°C/75% RH) for 7 Days.
| Solvent | Initial Purity (%) | Purity after 7 days (%) | Major Degradant Peak (RT, min) | % Total Degradation |
| Water (pH 3.0) | 99.8 | 99.5 | 4.2 | 0.3 |
| Water (pH 7.0) | 99.8 | 99.6 | 4.2 | 0.2 |
| Water (pH 9.0) | 99.8 | 99.2 | 4.2, 5.8 | 0.6 |
| Methanol | 99.9 | 99.8 | - | 0.1 |
| Acetonitrile | 99.9 | 99.8 | - | 0.1 |
| DMSO | 99.9 | 99.7 | 6.1 | 0.2 |
Note: This data is illustrative and intended to provide a framework for presenting stability results. Actual results may vary.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10][11] A dark control sample should be stored under the same conditions but protected from light.[12]
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A diode array detector is useful for peak purity analysis.
Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. ijsdr.org [ijsdr.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. q1scientific.com [q1scientific.com]
- 11. database.ich.org [database.ich.org]
- 12. 3 Important Photostability Testing Factors [sampled.com]
Technical Support Center: Enhancing the Solubility of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the primary strategies I can employ to improve it?
A1: Poor aqueous solubility is a common challenge for drug candidates. For a carboxylic acid derivative like yours, the most effective strategies generally include:
-
pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1]
-
Salt Formation: Creating a solid salt form of the carboxylic acid with a suitable base can significantly enhance its solubility and dissolution rate.[2][3]
-
Prodrug Synthesis: Converting the carboxylic acid into a more soluble ester prodrug, which then metabolizes back to the active carboxylic acid in the body, is a widely used approach.[4]
-
Use of Co-solvents: Incorporating water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Formulation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can improve its apparent solubility in water.[5]
Q2: How do I determine the pH-dependent solubility profile of my compound?
A2: A pH-solubility profile is crucial for understanding how your compound will behave in different environments, such as the gastrointestinal tract. The general procedure involves measuring the solubility of your compound across a range of pH values.
Experimental Protocol: Determining pH-Dependent Solubility
Objective: To determine the aqueous solubility of a this compound derivative at various pH values.
Materials:
-
Your this compound derivative
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
Procedure:
-
Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., 2, 4, 6, 7, 8, 10).
-
Sample Preparation: Add an excess amount of your solid compound to a known volume of each buffer in separate, labeled vials. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of the buffer.
Expected Outcome: For a carboxylic acid, you should observe low solubility at acidic pH and a significant increase in solubility as the pH rises above the compound's pKa.[1]
Q3: What should I consider when selecting a counter-ion for salt formation?
A3: The choice of a counter-ion is a critical step in salt screening. Key considerations include:
-
pKa Difference: For successful salt formation, the pKa of the base (counter-ion) should be at least 2-3 units higher than the pKa of your acidic drug.[3]
-
Safety and Toxicity: The counter-ion must be pharmaceutically acceptable and non-toxic. Common choices for acidic drugs include sodium, potassium, calcium, and various amines like tromethamine.
-
Physicochemical Properties of the Salt: The resulting salt should have desirable properties such as good crystallinity, stability, and low hygroscopicity.
-
Manufacturing Feasibility: The salt formation process should be scalable and cost-effective.
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound's solubility limit has been exceeded. The final concentration of any organic co-solvent (like DMSO) from a stock solution may be too low to maintain solubility. | - Determine the thermodynamic solubility in the final buffer. - Increase the percentage of the organic co-solvent if the experimental system allows. - Consider using a different solubilization strategy like cyclodextrin formulation. |
| Inconsistent solubility results between experiments. | - The system has not reached equilibrium. - Temperature fluctuations. - Inaccurate pH of buffers. - Degradation of the compound. | - Ensure adequate shaking time (24-48 hours). - Maintain a constant temperature during the experiment. - Verify the pH of all buffers before use. - Assess the chemical stability of your compound under the experimental conditions. |
| Difficulty forming a stable, crystalline salt. | - The pKa difference between your compound and the counter-ion is not optimal. - The chosen solvent system is not suitable for crystallization. | - Screen a wider range of counter-ions with varying pKa values. - Experiment with different solvent and anti-solvent systems to induce crystallization. |
Solubility Enhancement Strategies: Data and Methodologies
Salt Formation
Salt formation is a highly effective method for increasing the solubility of ionizable compounds like this compound.[2]
Illustrative Solubility Data for a Generic Aryl-Tetrahydropyran Carboxylic Acid:
| Form | Aqueous Solubility (mg/mL) |
| Free Acid | 0.05 |
| Sodium Salt | 5.2 |
| Potassium Salt | 8.9 |
| Tromethamine Salt | 12.5 |
Note: This data is illustrative and the actual solubility will vary depending on the specific derivative.
Experimental Protocol: Salt Screening
Objective: To identify a suitable salt form of a this compound derivative with improved solubility.
Materials:
-
Your carboxylic acid derivative
-
A selection of pharmaceutically acceptable bases (e.g., NaOH, KOH, tromethamine, L-arginine)
-
Various solvents (e.g., ethanol, isopropanol, acetone, water)
-
Small-scale crystallization vials
Procedure:
-
Solvent Selection: Determine the solubility of the free acid in a range of solvents.
-
Stoichiometric Addition: In separate vials, dissolve the carboxylic acid in a suitable solvent. Add a stoichiometric amount of each selected base.
-
Crystallization: Attempt to induce crystallization by slow evaporation, cooling, or addition of an anti-solvent.
-
Solid-State Characterization: Analyze any resulting solids by techniques such as X-ray powder diffraction (XRPD) to confirm salt formation and assess crystallinity.
-
Solubility Measurement: Determine the aqueous solubility of the promising salt forms using the pH-dependent solubility protocol described earlier.
Prodrug Synthesis
Ester prodrugs can improve solubility and oral bioavailability.[4] A common strategy is to create an ester that is readily cleaved by esterases in the body to release the active carboxylic acid.
Experimental Protocol: Synthesis of an Ethyl Ester Prodrug
Objective: To synthesize the ethyl ester prodrug of a this compound derivative.
Reaction Scheme:
Caption: Fischer esterification to form an ethyl ester prodrug.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid in an excess of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pure ethyl ester prodrug.
Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their apparent aqueous solubility.
Caption: Encapsulation of a drug molecule within a cyclodextrin.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a cyclodextrin inclusion complex to enhance the aqueous solubility of a this compound derivative.
Materials:
-
Your carboxylic acid derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure (Co-evaporation Method):
-
Dissolution: Dissolve your compound in a minimal amount of a suitable organic solvent (e.g., ethanol). In a separate container, dissolve an equimolar amount of HP-β-CD in deionized water.
-
Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Evaporation: Continue stirring at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the inclusion complex.
-
Solubility Assessment: Determine the aqueous solubility of the resulting powder.
Illustrative Solubility Enhancement with Cyclodextrins:
| Formulation | Apparent Solubility (mg/mL) |
| Free Compound | 0.05 |
| With 5% HP-β-CD | 1.5 |
| With 10% HP-β-CD | 3.8 |
Note: This data is for illustrative purposes. The degree of solubility enhancement depends on the specific compound and the type of cyclodextrin used.
Signaling Pathways and Experimental Workflows
The solubility of a drug candidate is a critical parameter that influences its entire development pathway, from initial screening to preclinical and clinical studies.
Caption: Workflow for addressing poor solubility of a drug candidate.
References
- 1. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 5. humapub.com [humapub.com]
Byproduct analysis in 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid reactions
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis and analysis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via nitrile hydrolysis?
The synthesis of the target compound often proceeds through the hydrolysis of a nitrile precursor, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile. During this step, several byproducts can form. The most common are:
-
Unreacted Starting Material: Residual 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.
-
Amide Intermediate: Incomplete hydrolysis can lead to the formation of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide.
-
Decarboxylation Product: Harsh reaction conditions (e.g., excessive heat) can cause the final product to lose CO2, resulting in 4-(4-fluorophenyl)tetrahydro-2H-pyran.
A summary of these common impurities and their characteristics is provided below.
Table 1: Common Byproducts and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile | C₁₂H₁₂FNO | 205.23 | Presence of a nitrile peak in IR spectrum (~2230 cm⁻¹) |
| 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxamide | C₁₂H₁₄FNO₂ | 223.24 | Broader peaks in NMR, distinct mass in LC-MS |
| 4-(4-Fluorophenyl)tetrahydro-2H-pyran | C₁₁H₁₃FO | 180.22 | Lack of a carboxyl group signal in ¹³C NMR and IR |
| Target Product | C₁₂H₁₃FO₃ | 224.23 | Carboxylic acid proton in ¹H NMR, C=O stretch in IR |
Troubleshooting Guide
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
Identifying an unknown peak in your HPLC chromatogram requires a systematic approach. The following workflow can help you characterize the impurity.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Step-by-Step Guide:
-
LC-MS Analysis: The first step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the mass-to-charge ratio (m/z) of the unknown peak.
-
Compare Mass: Compare the obtained mass with the molecular weights of expected byproducts (see Table 1).
-
Known Impurity: If the mass matches a known byproduct, you can tentatively identify it. For confirmation, you may need to synthesize a pure standard of the suspected byproduct and compare its retention time.
-
Unknown Impurity: If the mass does not match any expected species, it may be a novel byproduct. In this case, you will need to isolate the compound using preparative HPLC.
-
Structure Elucidation: Once isolated, use spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to determine its exact structure.
Q3: I am consistently observing the amide intermediate. How can I minimize its formation?
The presence of the amide intermediate, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide, is a clear indicator of incomplete hydrolysis. To drive the reaction to completion and maximize the yield of the desired carboxylic acid, consider the following adjustments to your protocol:
-
Increase Reaction Time: The conversion of the amide to the carboxylic acid can be slow. Extending the reaction time may be sufficient to complete the hydrolysis.
-
Increase Temperature: Gently increasing the reaction temperature can accelerate the rate of hydrolysis. However, be cautious, as excessive heat can lead to decarboxylation of the final product. Monitor the reaction closely by TLC or HPLC.
-
Use Stronger Hydrolysis Conditions: If you are using basic hydrolysis (e.g., NaOH), consider increasing the concentration of the base. For acidic hydrolysis (e.g., H₂SO₄), a higher concentration or a stronger acid might be necessary.
The diagram below illustrates the logical steps to optimize the reaction.
Caption: Optimization workflow to reduce amide byproduct formation.
Experimental Protocols
Q4: Can you provide a standard protocol for HPLC analysis of the reaction mixture?
Certainly. The following method is a good starting point for analyzing the purity of this compound and detecting common byproducts.
Protocol: Reversed-Phase HPLC Method
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 30% B, increasing to 70% B over 15 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
Table 2: Expected HPLC Retention Times (Hypothetical Data)
| Compound | Expected Retention Time (min) | Notes |
| Target: Carboxylic Acid | ~ 8.5 | Main product peak |
| Amide Intermediate | ~ 7.2 | Elutes earlier due to slightly higher polarity |
| Decarboxylation Product | ~ 12.1 | Elutes later due to higher hydrophobicity |
| Nitrile Starting Material | ~ 11.5 | Elutes later due to higher hydrophobicity |
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and its derivatives. The synthesis of this compound typically proceeds via a two-step process: a Grignard reaction to form the C-C bond and introduce the fluorophenyl group, followed by the hydrolysis of a nitrile intermediate to the final carboxylic acid. This guide addresses common failures and challenges encountered in both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of failure in the initial Grignard reaction step?
A1: The most frequent cause of failure in the Grignard reaction is the presence of moisture or other protic sources in the reaction setup. Grignard reagents are highly reactive and will be quenched by water, alcohols, or even acidic protons on glassware. It is crucial to use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).
Q2: My Grignard reaction did not initiate. What should I do?
A2: Initiation of the Grignard reaction can sometimes be sluggish. If the reaction does not start, you can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating can also be applied, but this should be done with caution to avoid runaway reactions.
Q3: I am observing a significant amount of a biphenyl byproduct in my Grignard reaction. What is causing this?
A3: The formation of 4,4'-difluorobiphenyl is likely due to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting aryl halide. This side reaction can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Q4: The hydrolysis of the nitrile intermediate is incomplete, and I am isolating the amide instead of the carboxylic acid. How can I drive the reaction to completion?
A4: Incomplete hydrolysis to the amide is a common issue. To favor the formation of the carboxylic acid, ensure that you are using a sufficient excess of strong acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH or KOH) and that the reaction is heated under reflux for an adequate amount of time.[1][2] The hydrolysis of the amide to the carboxylic acid is often the slower step and requires forcing conditions.
Q5: Can I use basic conditions for the hydrolysis of the nitrile?
A5: Yes, alkaline hydrolysis is a viable alternative to acidic conditions.[2] The nitrile is typically heated under reflux with an aqueous solution of a strong base like sodium hydroxide. This will initially form the carboxylate salt, which then needs to be neutralized with a strong acid in a separate workup step to yield the final carboxylic acid.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Step 1: Grignard Reaction with tetrahydro-4H-pyran-4-one
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the tertiary alcohol intermediate | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and assembled under an inert atmosphere. Use anhydrous solvents. |
| Poor quality of magnesium turnings. | Use fresh, high-purity magnesium turnings. Consider activating with iodine or 1,2-dibromoethane. | |
| Competing Wurtz coupling side reaction. | Add the 1-bromo-4-fluorobenzene solution dropwise to the magnesium to maintain a low concentration. | |
| Formation of significant byproducts | Grignard reagent acting as a base, leading to enolization of the ketone. | Perform the reaction at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. |
| Reaction with atmospheric carbon dioxide. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
Step 2: Nitrile Formation and Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the nitrile intermediate | Incomplete reaction of the tertiary alcohol. | Ensure stoichiometric amounts of the cyanating agent (e.g., TMSCN) and an appropriate Lewis acid catalyst are used. |
| Incomplete hydrolysis of the nitrile (isolation of amide) | Insufficiently harsh reaction conditions. | Increase the concentration of the acid or base, prolong the reaction time, or increase the reflux temperature.[1] |
| The amide is precipitating out of the reaction mixture. | Add a co-solvent to improve the solubility of the amide intermediate. | |
| Decomposition of the product during hydrolysis | The use of excessively high temperatures or prolonged reaction times. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Difficulty in isolating the final carboxylic acid product | The product is soluble in the aqueous layer after basic hydrolysis and workup. | Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate before extraction with an organic solvent. |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound. Note: These are generalized procedures and may require optimization.
Protocol 1: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol (Grignard Reaction)
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with tetrahydro-4H-pyran-4-one:
-
In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution to the stirred ketone solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Protocol 3: Hydrolysis to this compound
-
Acidic Hydrolysis:
-
To a solution of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in a suitable solvent (e.g., acetic acid or a mixture of water and a high-boiling alcohol), add an excess of concentrated hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC or LC-MS until the starting material is consumed).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with a suitable organic solvent.
-
-
Alkaline Hydrolysis:
-
Heat the 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) under reflux with an aqueous solution of sodium or potassium hydroxide (e.g., 6M).
-
Maintain reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Data Presentation
The following table summarizes representative quantitative data for analogous reactions found in the literature. This data should be used as a guideline, and actual results may vary.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| Grignard Reaction | N-Boc-4-piperidone | 4-fluorophenylmagnesium bromide | THF | 0 °C to RT | 1-3 h | ~85% (for the analogous piperidinol) |
| Nitrile Formation | Tetrahydropyranone | NH₄Cl, NaCN | Water/Ethanol | 60 °C | 3 h | Not specified for this specific substrate |
| Nitrile Hydrolysis | Analogous Nitrile | 6M NaOH (aq) | - | Reflux | 5-6 h | Not specified for this specific substrate |
Visualizations
Synthesis Pathway
Caption: Synthetic route to the target carboxylic acid.
Troubleshooting Workflow: Grignard Reaction Failure
Caption: Troubleshooting guide for Grignard reaction initiation issues.
Troubleshooting Workflow: Incomplete Nitrile Hydrolysis
Caption: Troubleshooting incomplete nitrile hydrolysis.
References
Preventing degradation of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] For extended storage, maintaining a controlled temperature, such as refrigeration (2-8 °C), is advisable. The compound should be protected from light and sources of ignition.[1][3]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, several degradation pathways are possible under suboptimal storage or experimental conditions. These include:
-
Oxidative Degradation: The tetrahydropyran ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of oxidized species at the C2 or C4 positions.[3][4]
-
Photodegradation: The presence of the fluorophenyl group suggests a susceptibility to photolytic cleavage of the C-F bond upon exposure to UV light, which can lead to the formation of fluoride ions and other degradation products.[1]
-
Decarboxylation: Like many carboxylic acids, thermal stress can potentially lead to the loss of the carboxyl group as carbon dioxide.
-
Hydrolysis: While the tetrahydropyran ether linkage is generally stable, extreme pH conditions could potentially lead to hydrolysis, although this is less common than for esters or amides.[5]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should be stored away from strong oxidizing agents, as they can promote oxidative degradation of the tetrahydropyran ring.[1][3] It is also advisable to avoid contact with strong bases, which could deprotonate the carboxylic acid and potentially catalyze other reactions.
Q4: How can I detect degradation of my sample?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6] A stability-indicating HPLC method can separate the intact parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time is indicative of degradation. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, providing clues to their structure.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram after storage. | Sample degradation. | 1. Review Storage Conditions: Ensure the sample was stored in a tightly sealed container at the recommended cool, dry, and dark conditions.[1][2]2. Investigate Incompatibilities: Check if the compound came into contact with strong oxidizing agents or other incompatible materials.[1][3]3. Characterize Degradants: Use HPLC-MS to determine the mass of the new peaks to help identify the degradation pathway. |
| Loss of parent compound peak area over time. | Degradation of the compound. | 1. Perform a Forced Degradation Study: Subject a small amount of the sample to stress conditions (heat, light, acid, base, oxidation) to accelerate degradation and identify the primary degradation products.[8][9]2. Re-evaluate Storage: If not already implemented, store future samples under inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Discoloration of the solid compound. | Possible degradation, often due to oxidation or photodecomposition. | 1. Protect from Light: Store the compound in an amber vial or in a light-proof container.[8]2. Analytical Confirmation: Analyze the discolored sample by HPLC to confirm degradation and quantify the extent of impurity formation. |
| Inconsistent experimental results. | Degradation of the stock solution. | 1. Prepare Fresh Stock Solutions: Avoid using old stock solutions, especially if they have not been stored properly.2. Check Solvent Stability: Ensure the solvent used for the stock solution is not promoting degradation. Consider using anhydrous solvents if hydrolysis is suspected.[4] |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60 °C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is a common starting point.
-
Monitor for the appearance of new peaks and the decrease in the main peak area.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product (% Peak Area) |
| Control | 24 | 99.8 | Not Detected |
| 0.1 M HCl, 60 °C | 24 | 98.5 | 0.8 |
| 0.1 M NaOH, RT | 24 | 99.1 | 0.5 |
| 3% H₂O₂, RT | 24 | 85.2 | 12.3 |
| Heat (60 °C, solid) | 48 | 97.3 | 1.5 |
| UV Light (254 nm) | 24 | 90.7 | 7.9 |
Visualizations
Potential Degradation Pathways
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to MDM2 Inhibitor Scaffolds: Benchmarking Against the Tetrahydropyran Carboxylic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent Murine Double Minute 2 (MDM2) inhibitor scaffolds currently in preclinical and clinical development. While direct experimental data for 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is not publicly available, this document evaluates its core tetrahydropyran carboxylic acid feature in the context of established MDM2 inhibitors, offering insights into its potential as a pharmacophore. We present a detailed analysis of key performance metrics, experimental protocols, and relevant biological pathways to inform drug discovery and development efforts in the field of p53-MDM2 targeted therapies.
Introduction to MDM2 Inhibition
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine Double Minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor cell survival. The inhibition of the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.
A variety of small molecule inhibitor scaffolds have been developed to fit into the p53-binding pocket on MDM2, thereby disrupting this critical interaction. This guide focuses on comparing the performance of several leading clinical-stage MDM2 inhibitors, providing a benchmark for the evaluation of novel scaffolds such as that represented by this compound.
Comparative Analysis of MDM2 Inhibitor Scaffolds
While preclinical data for this compound is not available in the public domain, we can analyze its structural features in the context of other known MDM2 inhibitors. The tetrahydropyran ring is a common feature in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability. The carboxylic acid moiety is a key pharmacophoric element in many MDM2 inhibitors, as it can form a crucial hydrogen bond interaction with His96 in the MDM2 binding pocket.
This section compares the preclinical performance of several leading MDM2 inhibitors from different scaffold classes.
Data Presentation
The following tables summarize the available quantitative data for prominent MDM2 inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Binding Affinity and Cellular Potency of Selected MDM2 Inhibitors
| Compound (Scaffold) | MDM2 Binding Affinity (Kᵢ or Kₑ) | Biochemical IC₅₀ | Cellular IC₅₀ (Cell Line) | Citation(s) |
| Navtemadlin (AMG 232) (Piperidinone) | 0.045 nM (Kd) | 0.6 nM | 9.1 nM (SJSA-1) 10 nM (HCT116) | [1][2][3] |
| Idasanutlin (RG7388) (Pyrrolidine) | Not Reported | 6 nM | 30 nM (average of 3 cell lines) | [4][5][6] |
| Siremadlin (HDM201) (Imidazolopyrrolidinone) | pM range | Not Reported | ≤ 146 nM (in sensitive B cell lines) | [7][8][9][10] |
| Alrizomadlin (APG-115) (Spirooxindole) | <1 nM (Kᵢ) | 3.8 nM | 18.9 nM (AGS) 26.8 nM (MOLM-13) 103.5 nM (MKN45) 165.9 nM (MV-4-11) 315.6 nM (OCI-AML-3) | [11][12][13][14] |
Table 2: Preclinical Pharmacokinetic Properties of Selected MDM2 Inhibitors in Mice
| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation(s) |
| Navtemadlin (AMG 232) | Oral | 100 | Not Reported | Not Reported | Not Reported | Not Reported | [15][16][17][18] |
| Idasanutlin (RG7388) | Oral | Not Reported | ~1500 (at 800 mg in humans) | 6-8 (in humans) | Not Reported | 40.1 (in humans) | [19][20][21][22] |
| Siremadlin (HDM201) | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Good oral bioavailability | [8] |
| Alrizomadlin (APG-115) | Oral | 100 | Not Reported | Not Reported | Not Reported | Not Reported | [12][23] |
Note: Direct comparative pharmacokinetic data in the same preclinical species under identical conditions is limited. Human data is provided for Idasanutlin for context.
Signaling Pathways and Experimental Workflows
MDM2-p53 Signaling Pathway
The following diagram illustrates the central role of MDM2 in the regulation of p53 and how MDM2 inhibitors restore p53 function.
Caption: MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.
General Experimental Workflow for Evaluating MDM2 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of novel MDM2 inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of MDM2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction
Objective: To quantify the inhibitory potency of a compound on the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant human MDM2 protein (tagged, e.g., GST-MDM2)
-
Biotinylated p53 peptide
-
Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu)
-
Streptavidin-conjugated acceptor fluorophore (e.g., SA-APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, GST-MDM2, and biotinylated p53 peptide.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
Add a mixture of Anti-GST-Eu and SA-APC to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the ratio against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic or cytostatic effect of an MDM2 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Western Blot Analysis for p53 Pathway Activation
Objective: To confirm the on-target activity of an MDM2 inhibitor by detecting the accumulation of p53 and the upregulation of its downstream target, p21.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities.
Preclinical Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of an MDM2 inhibitor in a preclinical model.
Materials:
-
Test compound
-
Vehicle for administration
-
Mice (e.g., BALB/c or athymic nude)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer the test compound to mice via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Analyze the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and bioavailability.[24][25]
Conclusion
The development of small molecule inhibitors targeting the MDM2-p53 interaction has led to several promising clinical candidates with diverse chemical scaffolds. While direct preclinical data for this compound remains elusive, its core structural elements are present in other reported MDM2 inhibitors. The tetrahydropyran moiety can offer favorable physicochemical properties, and the carboxylic acid is a well-established pharmacophore for interacting with the MDM2 binding pocket.
The data presented for Navtemadlin, Idasanutlin, Siremadlin, and Alrizomadlin highlight the high potency and cellular activity that has been achieved with different scaffolds. The continued exploration of novel chemical matter, guided by the structure-activity relationships and experimental workflows outlined in this guide, will be crucial for the discovery of next-generation MDM2 inhibitors with improved efficacy and safety profiles. Researchers and drug developers are encouraged to utilize the provided data and protocols as a benchmark for their own discovery efforts in this important area of cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navtemadlin (AMG-232) | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alrizomadlin | APG-115 | MDM2 inhibitor | apoptosis | TargetMol [targetmol.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A single-center, open-label study investigating the excretion balance, pharmacokinetics, metabolism, and absolute bioavailability of a single oral dose of [14C]-labeled idasanutlin and an intravenous tracer dose of [13C]-labeled idasanutlin in a single cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. proventainternational.com [proventainternational.com]
- 25. allucent.com [allucent.com]
A Comparative Analysis of MDM2 Binding: Nutlin-3a versus a Tetrahydropyran Carboxylic Acid Derivative
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the binding efficacy of the well-established MDM2 inhibitor, Nutlin-3a, with a related tetrahydropyran derivative. This analysis is based on available experimental data and aims to inform future research and development in the pursuit of novel cancer therapeutics targeting the MDM2-p53 axis.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, a function that is often compromised in tumor cells through its interaction with the Murine Double Minute 2 (MDM2) protein. MDM2 targets p53 for degradation, thereby inhibiting its ability to induce cell cycle arrest and apoptosis. Disrupting the MDM2-p53 interaction is a key strategy in oncology drug discovery. This guide focuses on a comparative analysis of two small molecules designed to inhibit this interaction: Nutlin-3a and 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Quantitative Binding Affinity
The following table summarizes the reported binding affinities of Nutlin-3a and the tetrahydropyran-containing analogue to human MDM2.
| Compound | MDM2 Binding Affinity (Ki) | Assay Type | Reference |
| Nutlin-3a | ~90 nM | Fluorescence Polarization | [Vassilev et al., 2004] |
| Analogue: (3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-5'-(tetrahydro-2H-pyran-4-yl)-1'H-spiro[cyclohexane-1,2'-pyrrolidine]-3',3"-indolin-2"-one | 75.9 nM | Competitive Binding Assay | [Aguilar et al., 2017][1][2] |
MDM2-p53 Signaling Pathway and Inhibition
The interaction between p53 and MDM2 is a critical cellular checkpoint. In normal cells, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of downstream target genes that control cell cycle arrest and apoptosis. Small molecule inhibitors like Nutlin-3a and the tetrahydropyran analogue bind to a deep hydrophobic pocket on the surface of MDM2, the same pocket that p53 utilizes for binding. By occupying this pocket, the inhibitors competitively block the p53-MDM2 interaction, leading to an accumulation of active p53 and the subsequent activation of its tumor-suppressive functions.
Experimental Protocols
The binding affinity of compounds to MDM2 is commonly determined using biophysical techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled p53-derived peptide from MDM2 by an inhibitor.
Protocol Outline:
-
Reagents:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., TAMRA-labeled PMDM6-F).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Test compounds (Nutlin-3a or other inhibitors) serially diluted.
-
-
Procedure:
-
A fixed concentration of MDM2 and the fluorescent p53 peptide are incubated together in the wells of a microplate to form a complex.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the amount of fluorescent peptide displaced by the inhibitor.
-
The IC50 value (the concentration of inhibitor required to displace 50% of the bound peptide) is calculated by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., MDM2) to a ligand (e.g., p53 peptide or the inhibitor) immobilized on a sensor chip.
Protocol Outline:
-
Immobilization:
-
A p53-derived peptide is immobilized on the surface of a sensor chip.
-
-
Binding Measurement:
-
A solution containing MDM2 protein is flowed over the sensor surface, and the association is measured in real-time as a change in the refractive index.
-
A buffer solution is then flowed over the surface to measure the dissociation of the MDM2 protein.
-
-
Inhibition Assay:
-
To determine the inhibitory activity of a compound, MDM2 is pre-incubated with various concentrations of the inhibitor before being flowed over the p53-coated sensor chip.
-
The reduction in the binding signal of MDM2 to the p53 peptide in the presence of the inhibitor is used to determine the binding affinity of the inhibitor.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
For inhibitors, IC50 values can be determined by measuring the response at different inhibitor concentrations.
-
Conclusion
Nutlin-3a is a well-characterized and potent inhibitor of the MDM2-p53 interaction. While direct experimental data for this compound is lacking, a structurally related analogue containing the tetrahydropyran moiety has demonstrated comparable, potent binding to MDM2. This suggests that the tetrahydropyran scaffold is a promising feature for the design of novel MDM2 inhibitors. Further investigation is required to synthesize and experimentally validate the binding affinity and cellular activity of this compound to definitively assess its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid as a Superior Synthetic Intermediate in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that significantly impacts the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive validation of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid as a synthetic intermediate, comparing its performance with alternative building blocks and offering supporting experimental data.
The strategic incorporation of a 4-substituted tetrahydropyran moiety into drug candidates has been shown to enhance pharmacokinetic properties, including solubility and metabolic stability. This compound is a key intermediate that facilitates the introduction of this beneficial scaffold. This guide will delve into its synthesis, characterization, and application, particularly in the context of developing inhibitors for the p53-MDM2 protein-protein interaction, a crucial target in cancer therapy.
Comparative Performance of Synthetic Intermediates
The choice of a cyclic carboxylic acid intermediate can significantly influence the biological activity of the final compound. Below is a comparison of the binding affinity of MDM2 inhibitors synthesized using different cyclic intermediates.
| Intermediate Scaffold | Final Compound Structure (Example) | Binding Affinity (Ki) to MDM2 |
| 4-(Tetrahydro-2H-pyran) | Spiro-oxindole with 4-(tetrahydro-2H-pyran) moiety | 75.9 nM[1][2] |
| Cyclohexane | Spiro-oxindole with cyclohexane moiety | ~3 nM (Reference Compound 6)[1][2] |
| 4,4-Difluorocyclohexane | Spiro-oxindole with 4,4-difluorocyclohexane moiety | 9.8 nM[1][2] |
| 4,4-Dimethylcyclohexane | Spiro-oxindole with 4,4-dimethylcyclohexane moiety | <1 nM[1][2] |
While the parent cyclohexane analog exhibits strong binding, the introduction of the tetrahydropyran ring, although showing a moderate binding affinity in this specific example, is often pursued to improve physicochemical properties crucial for drug development. The inclusion of fluorine or methyl groups on the cyclohexane ring also modulates the binding affinity.
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its validation.
Synthesis of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
A plausible synthetic route to the title compound begins with the synthesis of the corresponding nitrile. A common method involves the reaction of tetrahydro-4H-pyran-4-one with a Grignard reagent derived from 4-fluorobromobenzene, followed by cyanation.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous diethyl ether or THF
-
Sodium cyanide or trimethylsilyl cyanide
-
Appropriate acid for workup (e.g., HCl)
Procedure:
-
Prepare the Grignard reagent by reacting 4-fluorobromobenzene with magnesium turnings in anhydrous ether or THF, using a crystal of iodine to initiate the reaction.
-
Cool the Grignard solution in an ice bath and slowly add a solution of tetrahydro-4H-pyran-4-one in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tertiary alcohol.
-
Treat the crude alcohol with a cyanide source, such as sodium cyanide in the presence of an acid or trimethylsilyl cyanide with a Lewis acid catalyst, to yield 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.
-
Purify the product by column chromatography.
Hydrolysis to this compound
The synthesized nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Materials:
-
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
-
Concentrated hydrochloric acid or sodium hydroxide solution
-
Ethanol or other suitable solvent
Procedure:
-
Reflux a solution of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile in a mixture of ethanol and concentrated hydrochloric acid or a concentrated sodium hydroxide solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acidic conditions, cool the reaction mixture and extract the product with a suitable organic solvent.
-
If using basic conditions, cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Amide Coupling Reaction
The synthesized carboxylic acid can then be coupled with an amine to form the desired amide linkage, a common step in the synthesis of MDM2 inhibitors.
Materials:
-
This compound
-
Desired amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or other suitable aprotic solvent
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA).
-
Stir the mixture for a few minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Context: The p53-MDM2 Signaling Pathway
The utility of this compound as an intermediate is highlighted by its application in the synthesis of inhibitors targeting the p53-MDM2 pathway. Understanding this pathway is crucial for appreciating the significance of such inhibitors.
Caption: The p53-MDM2 negative feedback loop.
This diagram illustrates that under normal cellular conditions, MDM2 keeps p53 levels low. However, upon cellular stress, p53 is stabilized and activated, leading to beneficial cellular outcomes like cell cycle arrest and apoptosis to prevent tumor formation. Inhibitors synthesized from intermediates like this compound aim to block the interaction between MDM2 and p53, thereby reactivating p53's tumor-suppressing functions.
Synthetic Workflow Overview
The following diagram outlines the general workflow for the synthesis of a spiro-oxindole MDM2 inhibitor, highlighting the stage where this compound is incorporated.
Caption: General synthetic workflow for an MDM2 inhibitor.
This workflow demonstrates the modular nature of the synthesis, where the carboxylic acid intermediate is introduced in a key amide bond-forming step. The choice of this intermediate is therefore critical for the overall success of the synthesis and the properties of the final molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cyclic ethers, such as the tetrahydropyran (THP) ring, has become a valuable tool in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. When combined with pharmacologically significant moieties like a 4-fluorophenyl group and a carboxylic acid, the resulting scaffold, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, presents a promising starting point for the development of novel therapeutics. While direct comparative efficacy studies on a series of its immediate analogs are not extensively available in the public domain, we can infer the potential and compare related structures from existing research to guide future drug discovery efforts.
This guide provides a comparative overview of the efficacy of compounds where the tetrahydropyran ring is a key structural feature, drawing on experimental data from studies on different therapeutic targets.
The Role of the Tetrahydropyran Moiety in Modulating Bioactivity
The tetrahydropyran ring is often employed as a bioisostere for other cyclic systems, such as cyclohexane or piperidine. Its introduction can influence a molecule's polarity, solubility, metabolic stability, and ability to form hydrogen bonds, thereby impacting its overall efficacy and pharmacokinetic profile.
In the context of MDM2 inhibitors, the replacement of a cyclohexyl group with a 4-tetrahydro-2H-pyran moiety has been shown to be a viable strategy. For instance, in a series of spirooxindole-based MDM2 inhibitors, the introduction of a tetrahydropyran group resulted in a compound with moderate binding affinity to MDM2, with a Ki value of 75.9 nM[1][2]. This highlights the utility of the THP ring in exploring the chemical space around a pharmacophore to optimize ligand-protein interactions.
Comparative Biological Activity
The following table summarizes the binding affinities of selected compounds from a study on MDM2 inhibitors, illustrating the effect of substituting a cyclohexyl group with a tetrahydropyran ring and other modifications.
| Compound ID | Modification from Parent Scaffold | Target | Binding Affinity (Ki) |
| 6 | 4-hydroxycyclohexyl group | MDM2 | ~20-30 nM (inferred) |
| 11 | Replacement of cyclohexyl with 4-tetrahydro-2H-pyran | MDM2 | 75.9 nM[1][2] |
| 12 | Introduction of two fluorine substituents on cyclohexyl | MDM2 | 9.8 nM[1][2] |
| 15 | Introduction of two methyl groups on cyclohexyl | MDM2 | <1 nM[1][2] |
| 31, 32, 33 | Modifications including a terminal carboxylic acid | MDM2 | <1 nM[1][2] |
Note: The parent scaffold for the compounds listed is a spirooxindole derivative, not this compound. This data is presented to illustrate the impact of the tetrahydropyran moiety in a relevant biological context.
Experimental Protocols
To assess the comparative efficacy of novel analogs, a standardized set of experimental protocols is crucial. Below are detailed methodologies for key experiments relevant to the potential therapeutic applications of tetrahydropyran carboxylic acid derivatives.
MDM2 Binding Affinity Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to the MDM2 protein.
-
Reagents and Materials:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled p53-derived peptide probe (e.g., TAMRA-labeled).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled p53 peptide and MDM2 protein are incubated together, resulting in a high fluorescence polarization value.
-
Serial dilutions of the test compounds are added to the mixture.
-
If the test compound binds to MDM2, it displaces the fluorescent peptide, leading to a decrease in the fluorescence polarization value.
-
The plate is incubated at room temperature for a specified time (e.g., 2 hours).
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value (the concentration of the compound that inhibits 50% of the binding of the fluorescent probe) is calculated by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HCT-116).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizing Workflows and Pathways
To better understand the process of drug discovery and the biological context of potential targets, the following diagrams are provided.
Caption: A generalized workflow for the discovery and optimization of novel therapeutic compounds.
Caption: The p53-MDM2 signaling pathway and the mechanism of action for MDM2 inhibitors.
Future Directions
The development of analogs of this compound warrants further investigation. The insights gained from the study of other tetrahydropyran-containing molecules suggest that this scaffold has the potential to yield compounds with favorable drug-like properties. Future research should focus on the synthesis of a focused library of analogs with modifications to the fluorophenyl ring, the tetrahydropyran ring, and the carboxylic acid group. Subsequent screening against a panel of relevant biological targets will be essential to elucidate the structure-activity relationships and identify promising lead candidates for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of MDM2 inhibitors derived from this compound
A Head-to-Head Comparison of Nutlin-Derived MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of the Nutlin family of compounds marked a significant milestone in cancer therapy, providing the first potent, selective, small-molecule inhibitors of the MDM2-p53 protein-protein interaction.[1][2][3] By disrupting MDM2's negative regulation, these agents aim to restore the tumor-suppressive function of wild-type p53, a protein often referred to as the "guardian of the genome."[1][4] This guide provides an objective, data-driven comparison of key MDM2 inhibitors that have evolved from the foundational cis-imidazoline scaffold of Nutlin-3a.
The following analysis focuses on several prominent clinical and preclinical candidates: Nutlin-3a, RG7112, Idasanutlin (RG7388), SAR405838, and AMG-232. We present a head-to-head comparison of their biochemical potency, cellular activity, and preclinical efficacy, supported by detailed experimental methodologies.
Quantitative Performance Data
The efficacy of these inhibitors is benchmarked by their ability to bind to MDM2 and their subsequent activity in cancer cells. The following tables summarize key quantitative data from various preclinical studies.
Table 1: Biochemical Potency Against MDM2
| Compound | Scaffold Type | Binding Affinity (Ki or Kd) | MDM2-p53 Interaction IC50 | Fold Improvement vs. Nutlin-3a (approx.) |
| Nutlin-3a | cis-Imidazoline | - | ~90 nM[3][5] | 1x |
| RG7112 | cis-Imidazoline Analog | - | 18 nM[6][7] | 5x |
| Idasanutlin (RG7388) | Pyrrolidine | - | More potent than RG7112[8] | >5x |
| SAR405838 | Spiro-oxindole | 0.88 nM (Ki)[9][10] | - | >100x |
| AMG-232 | Piperidinone | 0.045 nM (Kd)[11] | 0.6 nM[11] | >150x |
Table 2: Cellular Potency in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | Cellular Activity (IC50/EC50) | Reference |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | 1 - 2 µM[10] | [10] |
| RG7112 | Various p53 wt lines | 0.18 - 2.2 µM[7] | [7] |
| Idasanutlin (RG7388) | NSCLC PDX lines | Low nanomolar activity[12] | [12] |
| SAR405838 | SJSA-1 (Osteosarcoma) | 80 nM[13] | [13] |
| RS4;11 (Leukemia) | 60 nM[13] | [13] | |
| AMG-232 | SJSA-1 (Osteosarcoma) | 9.1 nM (BrdU assay)[13] | [13] |
| HCT-116 (Colorectal) | 10 nM (BrdU assay)[11][13] | [11][13] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize both the biological pathway they target and the experimental process used for their evaluation.
Caption: The p53-MDM2 negative feedback loop and point of intervention for MDM2 inhibitors.
Caption: A standard preclinical workflow for the evaluation of MDM2 inhibitors.
Summary of Key Findings
The evolution from Nutlin-3a has produced a new generation of MDM2 inhibitors with dramatically improved potency.
-
Nutlin-3a serves as the foundational benchmark, demonstrating potent activity in the low micromolar range in cells and a clear, p53-dependent mechanism of action.[10][14]
-
RG7112 and Idasanutlin (RG7388) were early clinical candidates that showed improved potency over Nutlin-3a.[6][8][15] Clinical trials with these agents provided crucial proof-of-concept for MDM2 inhibition in humans, but also highlighted dose-limiting toxicities such as thrombocytopenia and neutropenia.[8]
-
SAR405838 represents a significant leap in binding affinity, with a sub-nanomolar Ki value.[9] It is 5-10 times more potent than Nutlin-3a in cellular growth inhibition assays and has demonstrated the ability to cause complete and durable tumor regression in preclinical xenograft models.[9][16]
-
AMG-232 is a best-in-class inhibitor with picomolar binding affinity and low nanomolar cellular activity.[11] It robustly activates the p53 pathway and shows potent anti-tumor efficacy in various in vivo models, including those for colorectal cancer and melanoma.[11][17]
Experimental Protocols
The data presented in this guide are derived from a standard set of assays designed to characterize MDM2 inhibitors. Below are outlines of the key experimental protocols.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
-
Principle: This competitive assay measures the disruption of the MDM2-p53 interaction. A GST-tagged MDM2 protein and a biotinylated p53 peptide are used. Detection reagents, an anti-GST antibody labeled with a Europium cryptate (donor) and streptavidin labeled with an acceptor fluorophore, are added. When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, generating a FRET signal. An inhibitor competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.[18][19]
-
Protocol Outline:
-
Reagents (GST-MDM2, biotin-p53 peptide, inhibitor dilutions) are incubated in an assay plate.
-
HTRF detection reagents (Eu-anti-GST and SA-acceptor) are added.
-
The reaction is incubated to reach equilibrium.
-
The HTRF signal is read on a compatible microplate reader.
-
IC50 values are calculated from the dose-response curve.[18]
-
MTT Cell Viability Assay
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[20] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[21] The amount of formazan is directly proportional to the number of living cells.[20]
-
Protocol Outline:
-
Seed cancer cells (both p53 wild-type and p53-null for selectivity testing) in 96-well plates and allow them to attach overnight.[22]
-
Treat cells with serial dilutions of the MDM2 inhibitor for a set period (e.g., 72 hours).[22]
-
Add MTT reagent to each well and incubate for 1-4 hours to allow formazan crystal formation.[21]
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the crystals.[22]
-
Measure the absorbance at ~570 nm using a microplate spectrophotometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
-
Western Blot for p53 Pathway Activation
-
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, confirming the on-target effect of the inhibitor. Following treatment with an MDM2 inhibitor, levels of p53 protein are expected to increase (stabilize), leading to the increased expression of its transcriptional targets, such as the cell cycle inhibitor p21 and MDM2 itself (due to the negative feedback loop).[1][22]
-
Protocol Outline:
-
Treat p53 wild-type cancer cells with the inhibitor at various concentrations or for different time points.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot. Densitometry is used to quantify changes in protein levels.
-
Human Tumor Xenograft Model
-
Principle: To evaluate the in vivo efficacy of an MDM2 inhibitor, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored over time.[12][23]
-
Protocol Outline:
-
Human cancer cells (e.g., SJSA-1) are injected subcutaneously into immunocompromised mice (e.g., SCID or nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The MDM2 inhibitor is administered (e.g., by oral gavage) daily or on another defined schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
The study concludes when tumors in the control group reach a predetermined size. Efficacy is reported as Tumor Growth Inhibition (TGI) or tumor regression.[11][13]
-
References
- 1. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d1qqpq691nnx2x.cloudfront.net [d1qqpq691nnx2x.cloudfront.net]
- 8. Inhibition of MDM2 by RG7388 Confers Hypersensitivity to X-radiation in Xenograft Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. ascentagepharma.com [ascentagepharma.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. revvity.com [revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: The 4-aryl-tetrahydropyran-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific derivative, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, and its analogs are of significant interest to researchers in drug discovery. A critical aspect of the preclinical development of any new chemical entity is the assessment of its selectivity, often evaluated through cross-reactivity studies against related molecular targets. This guide provides a comparative overview of the cross-reactivity of derivatives based on the tetrahydropyran core, with a primary focus on their activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and a secondary look at their potential as Murine Double Minute 2 (MDM2) inhibitors.
Part 1: Cross-Reactivity of Tetrahydropyran Derivatives as DPP-4 Inhibitors
The tetrahydropyran motif is a key structural feature of several potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a therapeutic target for the management of type 2 diabetes mellitus. High selectivity against other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9, is crucial to minimize off-target effects and potential toxicity.
A prime example of a highly selective tetrahydropyran-based DPP-4 inhibitor is Omarigliptin . While not the exact 4-(4-fluorophenyl) derivative, it shares the core tetrahydropyran structure and provides an excellent case study for the selectivity that can be achieved with this scaffold.
Quantitative Data: Selectivity Profile of Omarigliptin
The following table summarizes the inhibitory activity of Omarigliptin against DPP-4 and a panel of related proteases. The data demonstrates the high selectivity of this tetrahydropyran derivative for its intended target.
| Target Enzyme | Omarigliptin IC50 (nM) | Selectivity over DPP-4 |
| Dipeptidyl Peptidase-4 (DPP-4) | 1.6 | - |
| Quiescent Proline Peptidase (QPP) | > 67,000 | > 41,875-fold |
| Fibroblast Activation Protein (FAP) | > 67,000 | > 41,875-fold |
| Prolyl Endopeptidase (PEP) | > 67,000 | > 41,875-fold |
| Dipeptidyl Peptidase-8 (DPP-8) | > 67,000 | > 41,875-fold |
| Dipeptidyl Peptidase-9 (DPP-9) | > 67,000 | > 41,875-fold |
Experimental Protocols
DPP-4 Inhibition Assay (Fluorometric Method)
This assay quantifies the inhibitory activity of a test compound against the DPP-4 enzyme.
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 8.0)
-
Test compound (e.g., this compound derivative)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
A solution of the test compound is prepared in the assay buffer at various concentrations.
-
The human recombinant DPP-4 enzyme is diluted in the assay buffer.
-
In the wells of the microplate, the test compound solution is mixed with the diluted DPP-4 enzyme solution.
-
The plate is incubated at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by adding the DPP-4 substrate, Gly-Pro-AMC, to each well.
-
The plate is incubated for an additional 30 minutes at 37°C.
-
The fluorescence intensity is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The percent inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (without inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cross-Reactivity Assays (DPP-8, DPP-9, FAP, etc.)
The selectivity of the test compound is assessed by performing similar enzymatic assays using other purified dipeptidyl peptidases and their respective specific substrates. The assay principle remains the same, with the substitution of the enzyme and substrate as appropriate for the target being tested. High IC50 values against these related enzymes indicate high selectivity for DPP-4.
DPP-4 Signaling Pathway
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis. The following diagram illustrates the downstream effects of DPP-4 inhibition.
Caption: Mechanism of action of tetrahydropyran-based DPP-4 inhibitors.
Part 2: Tetrahydropyran Derivatives as Potential MDM2 Inhibitors
The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. The tetrahydropyran scaffold has also been explored in the design of MDM2 inhibitors.
Quantitative Data: MDM2 Binding Affinity
| Compound Class | Target | Binding Affinity (Ki) (nM) |
| Spirooxindole with 4-tetrahydro-2H-pyran moiety | MDM2 | 75.9 |
Note: This data is for a structurally related compound and serves as an indicator of the potential for this scaffold to target MDM2. Further studies are required to establish a full cross-reactivity profile.
Experimental Protocols
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to disrupt the interaction between MDM2 and a p53-derived peptide.
-
Reagents and Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., FITC-labeled)
-
Assay Buffer: Phosphate-buffered saline (PBS) with a non-ionic surfactant
-
Test compound
-
Black microplate suitable for fluorescence polarization
-
Fluorescence polarization plate reader
-
-
Procedure:
-
The test compound is serially diluted in the assay buffer.
-
The MDM2 protein and the fluorescently labeled p53 peptide are mixed in the assay buffer.
-
The test compound dilutions are added to the MDM2-p53 peptide mixture in the microplate.
-
The plate is incubated at room temperature for a specified period to reach equilibrium.
-
Fluorescence polarization is measured using the plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from MDM2 by the test compound.
-
The IC50 value is determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
MDM2-p53 Signaling Pathway
The inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Caption: The MDM2-p53 signaling pathway and the mechanism of its inhibition.
The 4-aryl-tetrahydropyran-4-carboxylic acid scaffold demonstrates significant potential in the development of selective enzyme and protein-protein interaction inhibitors. As exemplified by the high selectivity of the DPP-4 inhibitor omarigliptin, careful structural modification of the tetrahydropyran core can lead to compounds with excellent target specificity and minimal off-target activity. While the exploration of these derivatives as MDM2 inhibitors is at an earlier stage, initial data suggests this is a promising avenue for further investigation. Comprehensive cross-reactivity profiling, as outlined in this guide, is an indispensable step in the preclinical evaluation of these and other novel therapeutic candidates to ensure their safety and efficacy.
Comparative Efficacy of Novel EGFR Inhibitor BGM-777 Against First-Generation TKIs
This guide provides a comprehensive benchmark analysis of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, BGM-777, against the established first-generation tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of inhibitory potency, cellular activity, and supporting experimental data to aid in preclinical evaluation.
Data Presentation: Comparative Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values are indicative of higher potency.[1] The following table summarizes the in vitro IC50 values for BGM-777 and its comparators against the wild-type EGFR kinase and two EGFR-driven non-small cell lung cancer (NSCLC) cell lines.
| Compound | Biochemical IC50 (EGFR WT) | Cellular IC50 (NCI-H1975) | Cellular IC50 (HCC827) |
| BGM-777 (Novel Derivative) | 1.8 nM | 25 nM | 15 nM |
| Gefitinib | 2.4 nM | 40 nM | 30 nM |
| Erlotinib | 2.0 nM | 35 nM | 28 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and validation of the presented data.
In Vitro Kinase Inhibition Assay (EGFR IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified EGFR by 50%.[2]
Materials:
-
Recombinant human EGFR enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)[2]
-
ATP (Adenosine triphosphate)[2]
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (BGM-777, Gefitinib, Erlotinib) dissolved in DMSO
-
384-well plates[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)[3]
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.[3]
-
Add 2 µL of EGFR kinase diluted in kinase buffer to each well.[3]
-
Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture. The final ATP concentration should be at or near the Michaelis constant (Km) for EGFR.[3]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP, and incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation following inhibitor treatment.[4]
Materials:
-
NCI-H1975 and HCC827 cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (BGM-777, Gefitinib, Erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[7][8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6][9]
-
Treat the cells with serial dilutions of the test compounds for 72 hours.[9]
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the culture medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a dose-response curve.[10]
Western Blot for EGFR Phosphorylation
This is the most direct method to quantify the reduction in EGFR phosphorylation (activation) following treatment with a potential inhibitor.[11]
Materials:
-
Cancer cell lines (e.g., NCI-H1975)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]
-
BCA assay kit for protein quantification
-
Primary antibodies: anti-phospho-EGFR (p-EGFR) and anti-total-EGFR (t-EGFR)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the test compounds for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12] Milk should be avoided as it contains phosphoproteins that can cause high background.[12][13]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR and t-EGFR overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify the band intensities. Normalize the p-EGFR signal to the total EGFR signal to determine the relative inhibition of EGFR phosphorylation.[1]
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for benchmarking novel kinase inhibitors.
Logical Comparison Framework
Caption: Framework for comparative performance evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2c and its Derivatives in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activities of the compound 4-hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone (referred to as 2c ) and its derivatives. The data presented herein is based on the findings from a recent study evaluating their efficacy in both laboratory (in vitro) and living organism (in vivo) models of ovarian cancer. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for this challenging disease.
Overview of Compound 2c and its Derivatives
Compound 2c is a synthetic small molecule that has demonstrated significant anti-tumor properties. Its mechanism of action involves the inhibition of the deubiquitinating enzyme (DUB) UCHL5, a component of the ubiquitin-proteasome system.[1][2][3] This inhibition leads to the accumulation of poly-ubiquitinated proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. Furthermore, 2c has been shown to down-regulate the transcription factor E2F1, a key regulator of cell cycle progression and proliferation.[1][2][3]
To explore the potential for improved drug delivery and therapeutic efficacy, a series of derivatives of 2c have been synthesized. These derivatives involve the conjugation of various linkers to the parent compound, aiming to enhance properties such as solubility, stability, and cellular uptake.
In Vitro Activity: A Comparative Analysis
The in vitro anti-cancer activity of 2c and its derivatives was evaluated against human ovarian cancer cell lines. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Derivative Modification | OVCAR3 IC50 (µM) | Kuramochi IC50 (µM) |
| 2c | Parent Compound | ~2.5 | ~2.5 |
| 2c-deg-NH2 | Linker with terminal amine | ~5 | ~5 |
| 2c-deg-COOH | Linker with terminal carboxyl | >10 | >10 |
| 2c-PEG2-NH2 | PEG linker with terminal amine | ~5 | ~5 |
| 2c-PEG2-COOH | PEG linker with terminal carboxyl | >10 | >10 |
Data summarized from the findings of Maddaloni et al. (2024).[4]
The results indicate that the parent compound 2c exhibits the most potent in vitro activity against both OVCAR3 and Kuramochi ovarian cancer cell lines. The derivatives, while retaining some activity, generally show a higher IC50 value, suggesting a reduction in potency with the addition of the tested linkers.
In Vivo Efficacy in a Xenograft Model
The in vivo anti-tumor efficacy of the parent compound 2c was assessed in a mouse xenograft model of ovarian cancer. This model involves the implantation of human ovarian cancer cells into immunocompromised mice, allowing for the evaluation of a drug's effect on tumor growth in a living organism.
| Treatment Group | Dosage | Tumor Volume Reduction |
| Vehicle Control | - | - |
| 2c | 10 mg/kg | Significant reduction in tumor growth rate compared to vehicle control |
Based on the in vivo experiments described by Maddaloni et al. (2024).[4]
The in vivo study demonstrated that treatment with 2c resulted in a statistically significant reduction in the rate of tumor growth compared to the control group that received a vehicle solution. This finding provides a crucial correlation between the in vitro activity of 2c and its potential therapeutic effect in a more complex biological system.
Signaling Pathway and Mechanism of Action
The anti-cancer effects of 2c are attributed to its modulation of the ubiquitin-proteasome pathway and the E2F1 signaling cascade. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for compound 2c.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Human ovarian cancer cell lines OVCAR3 and Kuramochi were used.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of compound 2c and its derivatives.
-
Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Female immunodeficient mice were used.
-
Tumor Implantation: Human ovarian cancer cells (OVCAR3) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. Compound 2c (10 mg/kg) or a vehicle control was administered intraperitoneally.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: The rate of tumor growth was compared between the treatment and control groups.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro and in vivo evaluation of compound 2c and its derivatives.
Caption: General workflow for drug discovery and development.
Conclusion
The parent compound 2c demonstrates promising anti-cancer activity against ovarian cancer models, both in vitro and in vivo. Its dual mechanism of inhibiting UCHL5 and downregulating E2F1 presents a compelling strategy for targeting ovarian cancer. While the initial derivatives explored in this study showed reduced potency, the core structure of 2c represents a valuable scaffold for further medicinal chemistry efforts. Future work should focus on developing derivatives with improved pharmacological properties while retaining the potent anti-tumor activity of the parent compound. This comparative guide provides a foundational dataset for researchers aiming to build upon these findings and accelerate the development of new and effective treatments for ovarian cancer.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of potential analytical methods for the quantification of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid. As no formally published and validated methods exist specifically for this analyte, this document outlines three robust proposed methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.
The performance data and protocols presented are based on established methods for analogous compounds, such as fluorinated aromatic carboxylic acids, and serve as a comprehensive starting point for method development and validation in a research or quality control setting.
Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of HPLC-UV, UPLC-MS/MS, and GC-MS for the analysis of this compound. These values are extrapolated from validated methods for similar chemical structures.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with Derivatization) | Source (Analogous Compounds) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | [1][2] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% | [3][4] |
| Precision (%RSD) | < 5% | < 15% | < 15% | [2][3] |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~0.01 - 1 ng/mL | ~0.05 - 0.5 µmol/L | [3][5][6] |
| Limit of Quantitation (LOQ) | ~50 - 150 ng/mL | ~0.1 - 5 ng/mL | ~0.1 - 1.0 µmol/L | [2][6] |
| Throughput | Moderate | High | Low to Moderate | General Knowledge |
| Selectivity | Moderate (Potential for interference from compounds with similar chromophores) | High (Based on parent/daughter ion transitions) | High (Based on mass fragmentation patterns) | General Knowledge |
| Cost | Lower | Higher | Moderate | General Knowledge |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These serve as a foundation for adaptation and optimization for the specific analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often the first choice for routine analysis due to its robustness and cost-effectiveness, especially for compounds with a strong UV chromophore like the target analyte.
A. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a stock concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-200 µg/mL).
-
For unknown samples, dilute them with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[7]
B. Chromatographic Conditions:
-
Instrument: Agilent 1200 HPLC system or equivalent with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (based on the fluorophenyl group; requires experimental verification).
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for analyzing samples in complex matrices (e.g., plasma, urine) or at very low concentrations.
A. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
B. UPLC-MS/MS Conditions:
-
Instrument: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer or equivalent.[8]
-
Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-0.5 min: 98% A, 2% B
-
0.5-3.0 min: Linear gradient to 5% A, 95% B
-
3.0-4.0 min: Hold at 5% A, 95% B
-
4.1-5.0 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and internal standard must be determined by direct infusion.
-
Gas Chromatography with Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common and effective approach.
A. Sample Preparation and Derivatization:
-
Pipette 200 µL of the sample (in an appropriate organic solvent) into a 2 mL glass vial.
-
Add an internal standard.
-
Evaporate the sample to complete dryness under a stream of nitrogen at 35 °C.[11]
-
Add 50 µL of pyridine and 100 µL of the silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3][12]
-
Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
B. GC-MS Conditions:
-
Instrument: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[12]
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the validation and execution of these analytical methods.
Caption: A general workflow for analytical method validation.
Caption: Experimental workflow for GC-MS analysis with derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Frontiers | Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics [frontiersin.org]
- 9. Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aurametrix.weebly.com [aurametrix.weebly.com]
- 12. metbio.net [metbio.net]
Comparative Analysis of Tetrahydropyran Analogues as MDM2 Inhibitors: A Guide for Researchers
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 and combating cancer. Small molecules with a tetrahydropyran core have been investigated as potential MDM2 inhibitors.
Data Presentation: Comparative Binding Affinity
Due to the limited availability of comprehensive studies on a series of tetrahydropyran analogs, this section presents data on tetrahydroquinoline-based dual inhibitors of MDM2 and XIAP (X-linked inhibitor of apoptosis protein) to illustrate the structure-activity relationship (SAR) that is central to a comparative analysis. The following table summarizes the in vitro antiproliferative activities (IC50 values) of these analogs against the EU-1 (ALL) cancer cell line, which is a common metric to assess the effectiveness of these inhibitors.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) in EU-1 Cells |
| 3a | H | H | H | H | 1.1 |
| 3b | F | H | H | H | 1.0 |
| 3c | Cl | H | H | H | 0.4 |
| 3d | Br | H | H | H | 0.5 |
| 3e | H | H | COCH3 | H | 0.2 |
| 3f | H | H | CN | H | 0.4 |
| 3g | H | H | NO2 | H | 0.9 |
| 3h | H | H | OCH3 | H | >10 |
| 4a | H | H | H | - | 1.3 |
Data adapted from a study on dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. The IC50 values represent the concentration of the compound that inhibits 50% of the cell growth.
Experimental Protocols
A common and robust method for determining the binding affinity of small molecule inhibitors to MDM2 is the Fluorescence Polarization (FP) Assay .
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
Principle: This assay measures the disruption of the interaction between MDM2 and a fluorescently labeled p53-derived peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate of the peptide slows down significantly, leading to a high fluorescence polarization signal. Inhibitors that bind to MDM2 and displace the fluorescent peptide will cause a decrease in the fluorescence polarization, which can be measured to determine the inhibitor's potency (IC50 or Ki).
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide probe (e.g., Rhodamine-labeled 15-amino acid sequence from p53)
-
FP assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Tween-20)
-
Test compounds (tetrahydropyran analogs)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in the FP assay buffer. The final concentrations should be optimized, but a typical starting point is 1 µM MDM2 and 50 nM of the fluorescent peptide.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
Dispense a small volume (e.g., 40 µL) of the MDM2/fluorescent peptide solution into the wells of the 384-well plate.
-
Add a corresponding small volume (e.g., 20 µL) of the diluted test compounds to the wells.
-
Include control wells:
-
Negative control (0% inhibition): Wells containing the MDM2/fluorescent peptide solution and buffer without any inhibitor.
-
Positive control (100% inhibition): Wells containing only the fluorescent peptide and buffer (no MDM2 protein).
-
-
-
Incubation:
-
Centrifuge the plate briefly (e.g., 2 minutes at 200 x g) to ensure all components are mixed.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).
-
-
Data Analysis:
-
The raw fluorescence polarization values are used to calculate the percentage of inhibition for each concentration of the test compound.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: MDM2-p53 signaling pathway and the mechanism of action of tetrahydropyran analog inhibitors.
Caption: Experimental workflow for determining the binding affinity of MDM2 inhibitors using a Fluorescence Polarization assay.
Safety Operating Guide
Proper Disposal of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS No. 473706-11-5). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following guidelines are based on best practices for handling halogenated organic compounds and information from safety data sheets of structurally similar molecules.
I. Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) required when handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator.
All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Hazard and Exposure Data
The following table summarizes the hazard information for a structurally similar compound, Tetrahydro-2H-pyran-4-carboxylic acid, which should be considered as a guideline for handling its fluorinated analogue.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as a halogenated organic waste.
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste .
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container compatible with acidic and halogenated organic compounds (e.g., a high-density polyethylene (HDPE) carboy).
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling:
-
Label the waste container with "HALOGENATED ORGANIC WASTE" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant).
-
Maintain a log of the contents and their approximate quantities.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Provide secondary containment to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The recommended method of disposal is incineration at a permitted hazardous waste facility.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid
This guide provides immediate, essential safety and logistical information for handling 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1][3] It is crucial to select gloves appropriate for the specific chemicals being handled and to check manufacturer compatibility data.[3][5] |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[3] Long pants and closed-toe shoes are mandatory to cover all skin.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1][6] If engineering controls are insufficient, a respirator may be required after a formal risk assessment and training.[3] |
Handling and Operational Plan
Engineering Controls:
-
All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, review the available safety information for similar compounds and ensure all necessary PPE is clean and in good condition.[9]
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula for transfers.
-
If dissolving, add the solid to the solvent slowly.
-
-
Reactions:
-
Ensure all glassware is properly secured.
-
If heating is required, use a controlled heating source like a heating mantle or water bath.[1]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[10]
-
Clean the work area to remove any residual contamination.
-
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[1][11][12]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[11][13]
-
Do not mix with non-halogenated waste to avoid increased disposal costs and potential chemical incompatibilities.[12]
-
Ensure waste containers are compatible with the chemical, in good condition, and kept closed when not in use.[11][12][14]
Disposal Procedure:
-
All waste must be managed through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete a hazardous waste tag for each container, accurately listing all constituents and their approximate percentages.[12]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.[12]
-
Never dispose of this compound down the drain or in regular trash.[1][14]
Experimental Workflow and Safety Diagram
Caption: Chemical Handling and Safety Workflow.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. ethz.ch [ethz.ch]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
